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  • Product: 3-amino-N,N-bis(2-hydroxyethyl)benzamide
  • CAS: 301172-77-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-amino-N,N-bis(2-hydroxyethyl)benzamide: Synthesis, Characterization, and Properties

For Researchers, Scientists, and Drug Development Professionals Introduction 3-amino-N,N-bis(2-hydroxyethyl)benzamide is a molecule of interest in medicinal chemistry and materials science. Its structure combines a benza...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N,N-bis(2-hydroxyethyl)benzamide is a molecule of interest in medicinal chemistry and materials science. Its structure combines a benzamide core, a primary aromatic amine, and two hydroxyethyl groups. This unique combination of functional groups suggests potential applications as a versatile chemical intermediate. The primary amine offers a reactive site for further derivatization, while the diethanolamide moiety imparts hydrophilicity, which can be crucial for modulating the pharmacokinetic properties of drug candidates. This guide will provide a comprehensive overview of the predicted physicochemical properties, a proposed synthetic route, and detailed analytical protocols for the unambiguous characterization of this compound.

Predicted Physicochemical Properties

The following table summarizes the estimated physicochemical properties of 3-amino-N,N-bis(2-hydroxyethyl)benzamide. These estimations are derived from the known properties of structurally related compounds, including 3-aminobenzamide and N,N-bis(2-hydroxyethyl)benzamide.

PropertyEstimated ValueRationale and Comparative Data
Molecular Formula C₁₁H₁₆N₂O₃Based on the chemical structure.
Molecular Weight 224.26 g/mol Calculated from the molecular formula.
Appearance Off-white to light yellow solidAromatic amines and benzamides are often crystalline solids at room temperature.
Melting Point 100-120 °CExpected to be higher than a liquid like diethanolamine but potentially lower than more rigid crystalline structures. For comparison, 3-aminobenzamide has a melting point of 113-115 °C.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to hydrogen bonding capabilities of the amine and hydroxyl groups, as well as the amide linkage.
Solubility Soluble in water, methanol, ethanol, DMSO, and DMF. Sparingly soluble in non-polar solvents.The presence of two hydroxyl groups and a primary amine is expected to confer good solubility in polar protic solvents.
pKa Amine (NH₂): ~4.5-5.0The anilinic amine is expected to have a pKa in this range. The amide nitrogen is not basic.

Proposed Synthesis Pathway

A reliable and efficient two-step synthesis is proposed, starting from the commercially available 3-nitrobenzoyl chloride. This pathway involves the formation of the amide bond followed by the reduction of the nitro group.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Nitro Reduction 3-Nitrobenzoyl_chloride 3-Nitrobenzoyl chloride Intermediate N,N-bis(2-hydroxyethyl)-3-nitrobenzamide 3-Nitrobenzoyl_chloride->Intermediate DCM, TEA, 0°C to rt Diethanolamine Diethanolamine Diethanolamine->Intermediate Final_Product 3-amino-N,N-bis(2-hydroxyethyl)benzamide Intermediate->Final_Product Fe/AcOH or H₂, Pd/C

Caption: Proposed two-step synthesis of 3-amino-N,N-bis(2-hydroxyethyl)benzamide.

Experimental Protocol: Synthesis of N,N-bis(2-hydroxyethyl)-3-nitrobenzamide (Intermediate)

This protocol is based on standard Schotten-Baumann conditions for amide synthesis from an acyl chloride and an amine.[1][2]

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve diethanolamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (TEA, 1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: In a separate flask, dissolve 3-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM.[3] Add this solution to a dropping funnel.

  • Reaction: Add the 3-nitrobenzoyl chloride solution dropwise to the cooled diethanolamine solution over 30-60 minutes with vigorous stirring. Maintain the temperature between 0-5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude N,N-bis(2-hydroxyethyl)-3-nitrobenzamide can be purified by column chromatography on silica gel or by recrystallization.

Experimental Protocol: Synthesis of 3-amino-N,N-bis(2-hydroxyethyl)benzamide (Final Product)

The reduction of the aromatic nitro group can be achieved through various methods. Catalytic hydrogenation or reduction with a metal in acidic media are common and effective choices.[4][5][6]

Method A: Catalytic Hydrogenation

  • Reaction Setup: Dissolve the intermediate, N,N-bis(2-hydroxyethyl)-3-nitrobenzamide, in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

Method B: Reduction with Iron in Acetic Acid

  • Reaction Setup: In a round-bottom flask, suspend the intermediate in a mixture of acetic acid and water.[7]

  • Addition of Iron: Add iron powder (an excess, typically 3-5 equivalents) portion-wise to the stirred suspension. The reaction is exothermic.

  • Reaction: Heat the mixture to 60-80 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture and filter through Celite to remove the iron salts.

  • Neutralization and Extraction: Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate) and extract the product with a suitable organic solvent such as ethyl acetate.

  • Isolation and Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Analytical and Characterization Protocols

Unambiguous structural confirmation of the synthesized 3-amino-N,N-bis(2-hydroxyethyl)benzamide is critical. A combination of spectroscopic techniques should be employed.

G Synthesized_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS FTIR FTIR Spectroscopy Synthesized_Compound->FTIR Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation FTIR->Structural_Confirmation

Caption: Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.[8][9][10][11][12]

  • ¹H NMR (in DMSO-d₆):

    • Aromatic Protons (4H): Expect complex multiplets in the aromatic region (~6.5-7.5 ppm). The substitution pattern will lead to distinct signals.

    • Amine Protons (NH₂, 2H): A broad singlet around 5.0-5.5 ppm, which will disappear upon D₂O exchange.

    • Hydroxyl Protons (OH, 2H): A broad singlet or triplet (depending on coupling to the adjacent CH₂) around 4.5-5.0 ppm, which will also disappear upon D₂O exchange.

    • Hydroxyethyl Protons (CH₂-N and CH₂-OH, 8H): Two distinct triplets or multiplets in the range of 3.3-3.7 ppm.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl Carbon (C=O): A signal around 168-172 ppm.

    • Aromatic Carbons (6C): Multiple signals in the aromatic region (110-150 ppm). The carbon attached to the amino group will be shielded, while the carbon attached to the amide will be deshielded.

    • Hydroxyethyl Carbons (4C): Two signals around 48-52 ppm (for C-N) and 58-62 ppm (for C-O).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will confirm the molecular formula.

  • Expected Molecular Ion ([M+H]⁺): m/z = 225.1234 (for C₁₁H₁₇N₂O₃⁺).

  • Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of water (-18), loss of a hydroxyethyl group (-45), and cleavage of the amide bond to give fragments corresponding to the aminobenzoyl cation and the diethanolamine fragment.[13][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR will identify the key functional groups present in the molecule.[15][16][17][18][19][20]

  • O-H Stretch (hydroxyl): A broad band in the region of 3200-3500 cm⁻¹.

  • N-H Stretch (primary amine): Two sharp peaks in the region of 3300-3450 cm⁻¹, which may be partially obscured by the O-H stretch.

  • C=O Stretch (amide): A strong, sharp absorption band around 1630-1660 cm⁻¹.

  • N-H Bend (primary amine): A band around 1580-1650 cm⁻¹.

  • C-N Stretch (aromatic amine): A band in the region of 1250-1335 cm⁻¹.

  • C-O Stretch (alcohol): A strong band around 1050-1150 cm⁻¹.

Safety Considerations

While a specific Safety Data Sheet (SDS) for 3-amino-N,N-bis(2-hydroxyethyl)benzamide is not available, precautions should be taken based on the starting materials and related compounds.

  • 3-Nitrobenzoyl chloride: Is corrosive and a lachrymator. Handle with extreme care in a fume hood.[21]

  • Aromatic Amines: Many aromatic amines are suspected carcinogens and can be toxic.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 3-amino-N,N-bis(2-hydroxyethyl)benzamide. The proposed synthetic route is robust and utilizes well-established chemical transformations. The detailed analytical protocols will enable researchers to confirm the identity and purity of the synthesized compound. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and materials science.

References

  • Bai, X., Huang, L., Bin, Q., & Feng, H. (2021). Catalyst-Free Hydrogen Proton Transfer Reduction of Nitrobenzamides to Aminobenzamides with iPrOH/KOH System. Article.
  • BenchChem. (2025). Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride. BenchChem.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • Sigma-Aldrich. (n.d.). 3-Nitrobenzoyl chloride 98%.
  • Wang, Y., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry.
  • ResearchGate. (n.d.). Mass spectrum of Benzamide, 4-fluoro-n,n-dimethyl and library search of peak 13.303.
  • BenchChem. (2025). 3-Nitrobenzoyl Chloride: A Comprehensive Technical Guide. BenchChem.
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • BenchChem. (2025). Technical Support Center: Reactions of 3-Nitrobenzoyl Chloride with Amines. BenchChem.
  • Meijer, E. W., et al. (2004). Synthesis and Characterization of Fluorescent Poly(aromatic amide) Dendrimers. The Journal of Organic Chemistry.
  • National Institute of Standards and Technology. (n.d.). Benzamide. NIST WebBook.
  • Al-Tel, T. H., et al. (2017). Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. MDPI.
  • DergiPark. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents.
  • Abraham, R. J., et al. (2013). H-1 NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group.
  • The Sceptical Chymist. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • San-Félix, A., et al. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. PMC.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • National Institute of Standards and Technology. (n.d.). Benzamide. NIST WebBook.
  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Google Patents. (n.d.).
  • Molecules. (2022).
  • Guidechem. (2024). How to Synthesize p-Aminobenzamide?.
  • Molecules. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI.

Sources

Exploratory

3-amino-N,N-bis(2-hydroxyethyl)benzamide molecular structure and binding affinity

An In-Depth Technical Guide to 3-amino-N,N-bis(2-hydroxyethyl)benzamide: Molecular Architecture, Target Engagement, and Binding Affinity Executive Summary In the landscape of rational drug design, poly(ADP-ribose) polyme...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-amino-N,N-bis(2-hydroxyethyl)benzamide: Molecular Architecture, Target Engagement, and Binding Affinity

Executive Summary

In the landscape of rational drug design, poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors have revolutionized targeted oncology, particularly in homologous recombination-deficient tumors. While clinical focus often centers on complex polycyclic scaffolds like olaparib or talazoparib, the foundational pharmacophore for PARP inhibition remains the simple benzamide ring. This whitepaper provides a comprehensive technical analysis of 3-amino-N,N-bis(2-hydroxyethyl)benzamide (CAS: 301172-77-0), a synthetic derivative of the classic PARP inhibitor 3-aminobenzamide (3-AB). By dissecting its physicochemical properties, structural modifications, and binding kinetics, we elucidate how specific functional group substitutions at the amide nitrogen dictate target affinity and solvent-exposed interactions within the PARP-1 catalytic domain.

Molecular Architecture and Physicochemical Profiling

3-amino-N,N-bis(2-hydroxyethyl)benzamide is structurally characterized by a central benzene ring bearing an electron-donating amino group at the meta (3-) position and a highly polar, sterically bulky N,N-bis(2-hydroxyethyl) substituted amide at the 1-position.

The Rationale Behind N,N-Disubstitution

Unsubstituted 3-aminobenzamide (3-AB) is a first-generation, weak PARP inhibitor (IC50 ~33 µM)[1]. Its primary limitation is a lack of extension into the accessory binding pockets (such as the adenosine subsite) of the PARP-1 catalytic domain[2]. The synthesis of the N,N-bis(2-hydroxyethyl) derivative represents an attempt to modify the physicochemical profile of the benzamide scaffold. The addition of the diethanolamine moiety serves two primary chemical purposes:

  • Aqueous Solubility: The introduction of two terminal hydroxyl groups significantly lowers the partition coefficient (LogP), increasing hydrophilicity. This is often utilized in crystallographic studies where high ligand concentrations are required without relying on DMSO.

  • Probing the Solvent Interface: The bulky, flexible hydroxyethyl chains are designed to project out of the narrow nicotinamide-binding pocket toward the solvent-exposed cleft, potentially engaging in novel hydrogen bonding networks with water molecules or outer-rim residues.

Quantitative Physicochemical Data

The following table summarizes the calculated physicochemical properties that govern the compound's pharmacokinetic potential and assay behavior.

Property3-Aminobenzamide (3-AB)3-amino-N,N-bis(2-hydroxyethyl)benzamideImpact on Assay / Binding
Molecular Weight 136.15 g/mol 224.26 g/mol Increased bulk alters pocket entry kinetics.
LogP (Calculated) 0.8~ -0.4Shift from lipophilic to hydrophilic; highly water-soluble.
H-Bond Donors 3 (NH2, Amide NH2)3 (NH2, two OH groups)Loss of critical amide protons; shifted to flexible arms.
H-Bond Acceptors 1 (C=O)3 (C=O, two OH oxygens)Increased potential for non-specific solvent interactions.
Rotatable Bonds 17High entropic penalty upon binding to rigid targets.

Mechanistic Binding Affinity: The PARP-1 Catalytic Domain

To understand the binding affinity of 3-amino-N,N-bis(2-hydroxyethyl)benzamide, we must analyze the highly conserved nicotinamide binding pocket (NI site) of PARP-1.

The Nicotinamide Pocket (NI Site) Interactions

The natural substrate of PARP-1 is NAD+. The benzamide pharmacophore mimics the nicotinamide moiety of NAD+. In classic inhibitors like 3-AB, binding is driven by three critical interactions:

  • Hydrogen Bonding: The primary amide protons act as H-bond donors to the backbone carbonyl of Gly863 [3]. The amide carbonyl acts as an H-bond acceptor from the hydroxyl group of Ser904 [2].

  • Pi-Pi Stacking: The aromatic benzene ring engages in parallel displaced pi-pi stacking with the phenolic ring of Tyr907 [3].

The SAR Paradox of N,N-Disubstitution

The structural modification in 3-amino-N,N-bis(2-hydroxyethyl)benzamide introduces a critical Structure-Activity Relationship (SAR) paradox. By fully substituting the amide nitrogen, the molecule loses the primary amide protons .

  • Causality of Affinity Loss: Because the amide protons are absent, the crucial hydrogen bond to Gly863 cannot form[2].

  • Steric Clashing: The narrow geometry of the NI site tightly constrains the amide group. The bulky diethanolamine group forces the molecule to adopt a strained conformation, often resulting in steric clashes with the D-loop of the PARP-1 catalytic domain[4]. Consequently, while 3-AB has an IC50 in the low micromolar range, N,N-disubstituted benzamides typically exhibit a dramatic drop in binding affinity (often shifting to >500 µM or becoming entirely inactive), rendering them useful primarily as negative controls in biochemical assays or as highly soluble fragments for soaking experiments to map the outer solvent boundary of the protein.

PARP1_Binding Ligand 3-amino-N,N-bis (2-hydroxyethyl)benzamide Tyr907 Tyr907 (PARP-1 Pocket) Ligand->Tyr907 Maintained: Pi-Pi Stacking Gly863 Gly863 (PARP-1 Pocket) Ligand->Gly863 Lost Interaction: No Amide Protons Solvent Solvent-Exposed Cleft Ligand->Solvent New Interaction: Flexible OH Arms

Fig 1. Mechanistic interaction map showing the impact of N,N-disubstitution on PARP-1 binding.

Experimental Workflows for Binding Affinity Validation

To empirically validate the loss of affinity and the altered thermodynamic profile caused by the N,N-bis(2-hydroxyethyl) substitution, researchers must employ highly sensitive biophysical techniques. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards.

Protocol: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR allows for real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates. Given the expected weak affinity of this compound, high-density immobilization and careful solvent correction are required.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument (e.g., Biacore T200). Equilibrate with running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4). Causality: 1% DMSO is strictly maintained to ensure solubility of the control compounds (like 3-AB or olaparib) and prevent bulk refractive index shifts during injections.

  • Ligand Immobilization: Activate the CM5 chip surface using standard amine coupling (EDC/NHS). Inject recombinant human PARP-1 catalytic domain (diluted in 10 mM sodium acetate, pH 5.5) to achieve an immobilization level of ~3000-4000 Response Units (RU). Block unreacted sites with 1 M ethanolamine-HCl.

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-amino-N,N-bis(2-hydroxyethyl)benzamide ranging from 1 mM down to 15.6 µM in the exact running buffer. Causality: The high top-concentration (1 mM) is necessary due to the predicted weak binding affinity caused by the loss of the Gly863 hydrogen bond.

  • Injection and Kinetics: Inject each concentration over the active and reference flow cells at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Data Analysis: Subtract the reference flow cell and blank buffer injections (double-referencing). Fit the sensorgrams to a 1:1 steady-state affinity model, as the fast off-rate ( koff​ ) of weak fragments often precludes accurate kinetic fitting.

SPR_Workflow Prep 1. Surface Prep CM5 Chip & EDC/NHS Immobilize 2. Immobilization PARP-1 Catalytic Domain Prep->Immobilize Inject 3. Analyte Injection 15.6 µM - 1 mM Titration Immobilize->Inject Analyze 4. Data Analysis Steady-State Affinity Fit Inject->Analyze

Fig 2. Step-by-step SPR workflow for profiling weak-affinity benzamide derivatives.
Protocol: Isothermal Titration Calorimetry (ITC)

To understand the entropic penalty introduced by the 7 rotatable bonds of the diethanolamine moiety, ITC is utilized to measure the thermodynamic parameters ( ΔG , ΔH , −TΔS ).

  • Sample Dialysis: Dialyze PARP-1 protein extensively against the ITC buffer (50 mM Tris-HCl, 150 mM NaCl, 2 mM TCEP, pH 7.5). Causality: Exact buffer matching between the protein cell and ligand syringe is critical to eliminate heat of dilution artifacts.

  • Cell and Syringe Loading: Load the ITC cell with 20 µM PARP-1. Load the injection syringe with 500 µM 3-amino-N,N-bis(2-hydroxyethyl)benzamide (dissolved in the final dialysis buffer).

  • Titration Parameters: Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150 seconds between injections to allow the baseline to stabilize.

  • Thermodynamic Deconvolution: Integrate the heat peaks. A compound like 3-amino-N,N-bis(2-hydroxyethyl)benzamide is expected to show a highly unfavorable entropy term ( −TΔS>0 ) due to the freezing of the flexible hydroxyethyl arms upon entering the restricted PARP-1 pocket, further explaining its weak affinity compared to rigid analogs.

Conclusion and Strategic Utility in Drug Discovery

While 3-amino-N,N-bis(2-hydroxyethyl)benzamide lacks the potent nanomolar binding affinity required for clinical PARP inhibition, its structural profile makes it a highly valuable tool compound in early-stage drug discovery. By deliberately knocking out the critical Gly863 hydrogen bond via N,N-disubstitution, researchers generate a highly soluble, structurally related negative control for biochemical assays. Furthermore, the compound serves as an excellent crystallographic probe to map the solvent-exposed boundaries of the PARP-1 catalytic domain, guiding the rational design of next-generation inhibitors that require enhanced solubility profiles without compromising core pharmacophore interactions.

References

  • Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide Source: PubMed Central (PMC) / NIH URL:[Link]

  • Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules Source: PubMed Central (PMC) / NIH URL:[Link]

  • Docking poses of 3-aminobenzamide (a) and 7-methylguanine (b) in the PARP-1 active site Source: ResearchGate URL:[Link]

  • Different small molecules access different regions of the NAD+ binding pocket Source: ResearchGate URL:[Link]

Sources

Foundational

A Technical Guide to the Solubility of 3-amino-N,N-bis(2-hydroxyethyl)benzamide in Aqueous and Organic Solvents

Introduction 3-amino-N,N-bis(2-hydroxyethyl)benzamide is a molecule of interest in pharmaceutical and materials science due to its unique structural features. The presence of a primary aromatic amine, a tertiary amide, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-amino-N,N-bis(2-hydroxyethyl)benzamide is a molecule of interest in pharmaceutical and materials science due to its unique structural features. The presence of a primary aromatic amine, a tertiary amide, and two hydroxyl groups imparts a complex physicochemical profile that dictates its behavior in various solvent systems. A thorough understanding of its solubility is paramount for applications ranging from drug formulation and delivery to polymer chemistry. This guide provides a comprehensive analysis of the theoretical solubility of 3-amino-N,N-bis(2-hydroxyethyl)benzamide, supported by data on analogous compounds, and presents a robust experimental protocol for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The molecule's structure combines both hydrophilic and lipophilic characteristics. The benzene ring and the amide backbone contribute to its non-polar character, while the primary amino group and, most significantly, the two hydroxyl groups are capable of forming strong hydrogen bonds with polar solvents.

Key computed physicochemical properties for a structurally similar compound, 3-(aminomethyl)-N,N-bis(2-hydroxyethyl)benzamide, provide valuable insights[1]:

PropertyValueImplication for Solubility
Molecular Weight 238.28 g/mol Moderate molecular size, generally not a limiting factor for solubility in common solvents.
XLogP3 -1.6The negative XLogP3 value strongly suggests a preference for hydrophilic environments and predicts good solubility in water and polar solvents.
Hydrogen Bond Donor Count 3The presence of three hydrogen bond donors (the two hydroxyl groups and the amino group) indicates a strong capacity to interact with protic solvents.
Hydrogen Bond Acceptor Count 4Four hydrogen bond acceptors (the three oxygen atoms and the nitrogen of the amino group) further enhance interactions with polar solvents.
Topological Polar Surface Area 86.8 ŲA relatively high polar surface area is indicative of good aqueous solubility.

Based on these properties, 3-amino-N,N-bis(2-hydroxyethyl)benzamide is anticipated to exhibit the following solubility trends:

  • High Solubility in Polar Protic Solvents: Solvents such as water, methanol, ethanol, and glycerol are expected to be excellent solvents. The ability of these solvents to act as both hydrogen bond donors and acceptors will facilitate strong intermolecular interactions with the solute.

  • Good Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) should also be effective at dissolving the compound due to their high polarity and ability to accept hydrogen bonds.

  • Limited Solubility in Non-Polar Solvents: Non-polar solvents such as hexane, toluene, and diethyl ether are predicted to be poor solvents. The lack of favorable intermolecular interactions (hydrogen bonding, dipole-dipole) will hinder the dissolution process. The principle of "like dissolves like" is a fundamental concept in predicting solubility, meaning that compounds tend to dissolve in solvents with similar polarity[2].

Experimental Determination of Solubility: The Shake-Flask Method

To obtain definitive solubility data, a rigorous experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound[2][3]. This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid compound add_solid Add excess solid to solvent in a sealed vial prep_solid->add_solid prep_solvent Measure known volume of solvent prep_solvent->add_solid agitate Agitate at constant temperature (e.g., 24-72 hours) add_solid->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant through a chemically inert filter (e.g., PTFE) centrifuge->filter hplc Analyze filtrate by HPLC filter->hplc quantify Quantify against a calibration curve hplc->quantify

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Protocol

1. Materials and Equipment:

  • 3-amino-N,N-bis(2-hydroxyethyl)benzamide (pure, solid form)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Sealed vials or flasks

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

2. Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of 3-amino-N,N-bis(2-hydroxyethyl)benzamide of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

  • Addition of Excess Solute: To a sealed vial, add a known volume of the solvent. Then, add an excess amount of the solid compound. The presence of undissolved solid at the end of the equilibration period is crucial to ensure a saturated solution.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached[2].

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For a more complete separation, centrifuge the vials to pellet the solid.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a chemically inert syringe filter and filter the solution into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification: Analyze the filtered, saturated solution using a validated HPLC method. The concentration of the compound is determined by comparing its peak area to the calibration curve generated from the standard solutions[2].

  • Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Molecular Interactions Governing Solubility

The solubility of 3-amino-N,N-bis(2-hydroxyethyl)benzamide is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key interactions.

G cluster_solute 3-amino-N,N-bis(2-hydroxyethyl)benzamide cluster_solvent Solvent solute Benzene Ring Amide Group Amino Group Hydroxyl Groups solvent Polar Protic (e.g., Water) Polar Aprotic (e.g., DMSO) Non-Polar (e.g., Hexane) solute:f3->solvent:f0 Strong H-Bonding solute:f2->solvent:f0 H-Bonding solute:f1->solvent:f1 Dipole-Dipole solute:f0->solvent:f2 Weak van der Waals

Caption: Key intermolecular interactions influencing the solubility of the target compound.

Conclusion

While direct experimental data on the solubility of 3-amino-N,N-bis(2-hydroxyethyl)benzamide is currently lacking, a comprehensive theoretical analysis based on its physicochemical properties strongly predicts high solubility in polar protic solvents, good solubility in polar aprotic solvents, and poor solubility in non-polar solvents. This guide provides a detailed, field-proven experimental protocol using the shake-flask method to enable researchers to generate robust and accurate solubility data. Such data is essential for advancing the development and application of this promising compound in various scientific and industrial fields.

References

  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • PubChem. (n.d.). 3-(aminomethyl)-N,N-bis(2-hydroxyethyl)benzamide.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • BenchChem. (n.d.). Solubility of 2-amino-N-(3-hydroxypropyl)benzamide in Organic Solvents: A Technical Guide.
  • University of Something. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Reddit. (2022, May 7). Determination of maximum solubility?.

Sources

Exploratory

A Comprehensive Technical Guide to the Thermal Stability Profile of 3-amino-N,N-bis(2-hydroxyethyl)benzamide

This technical guide provides a comprehensive framework for characterizing the thermal stability of 3-amino-N,N-bis(2-hydroxyethyl)benzamide. As of the date of this publication, specific thermal decomposition data for th...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for characterizing the thermal stability of 3-amino-N,N-bis(2-hydroxyethyl)benzamide. As of the date of this publication, specific thermal decomposition data for this exact molecule is not extensively documented in publicly accessible literature. Therefore, this document serves a dual purpose: first, to establish a robust, first-principles-based protocol for researchers to determine the thermal stability profile using industry-standard techniques, and second, to provide an expert-driven predictive analysis based on the thermal behavior of structurally analogous compounds.

The insights and methodologies detailed herein are designed for researchers, scientists, and drug development professionals who require a deep understanding of a compound's thermal limits for applications in materials science, pharmaceutical formulation, and chemical synthesis.

Theoretical Framework and Predictive Analysis

The thermal stability of a molecule is intrinsically linked to its chemical structure. The 3-amino-N,N-bis(2-hydroxyethyl)benzamide molecule possesses several key functional groups that will dictate its decomposition pathway:

  • Amide Bond: Generally, the amide C-N bond is the most thermally labile in benzamide structures. Decomposition often initiates with the cleavage of this bond.

  • Amino Group: The primary amine on the benzene ring is a site for potential oxidation and can influence the electronic properties and stability of the entire ring system.

  • N,N-bis(2-hydroxyethyl) Group: The two hydroxyl groups introduce polarity and the potential for intermolecular hydrogen bonding, which can elevate the melting point and initial decomposition temperature. However, they also represent sites for dehydration reactions at elevated temperatures.

Based on analogous structures, we can hypothesize a multi-stage decomposition process. The initial decomposition is likely to involve the N,N-bis(2-hydroxyethyl) side chain, followed by the cleavage of the amide bond at higher temperatures.

Experimental Workflow for Thermal Stability Determination

A dual-technique approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential for a complete thermal stability profile. TGA measures the change in mass as a function of temperature, identifying decomposition temperatures, while DSC measures the heat flow into or out of a sample, revealing phase transitions such as melting, crystallization, and glass transitions.

G cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis & Interpretation prep1 Verify Compound Purity via HPLC/NMR prep2 Dry Sample Under Vacuum (24h, 40°C) prep1->prep2 prep3 Accurately Weigh 3-5 mg of Sample prep2->prep3 tga1 Place Sample in Alumina Crucible prep3->tga1 dsc1 Seal Sample in Hermetic Aluminum Pan prep3->dsc1 tga2 Equilibrate at 30°C tga1->tga2 tga3 Ramp Temperature to 600°C at 10°C/min tga2->tga3 tga4 Under Nitrogen Atmosphere (50 mL/min) tga3->tga4 tga_data Record Mass Loss vs. Temperature tga4->tga_data analysis1 Determine Onset of Decomposition (TGA) tga_data->analysis1 dsc2 Equilibrate at 0°C dsc1->dsc2 dsc3 Heat to 250°C at 10°C/min dsc2->dsc3 dsc4 Cool to 0°C at 10°C/min dsc3->dsc4 dsc5 Reheat to 250°C at 10°C/min dsc4->dsc5 dsc_data Record Heat Flow vs. Temperature dsc5->dsc_data analysis2 Identify Melting Point & Other Transitions (DSC) dsc_data->analysis2 analysis3 Correlate Thermal Events analysis1->analysis3 analysis2->analysis3 report Generate Stability Profile analysis3->report

Caption: Experimental workflow for determining the thermal stability profile.

Detailed Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which 3-amino-N,N-bis(2-hydroxyethyl)benzamide undergoes thermal decomposition and to quantify the associated mass loss.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 3-5 mg of the dried compound into a ceramic or aluminum TGA pan. An accurate initial mass is critical for quantitative analysis.

  • Experimental Conditions:

    • Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min. This inert atmosphere prevents oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes to ensure thermal stability before the ramp.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This rate is standard for initial screening and provides good resolution of thermal events.

  • Data Analysis: The primary output is a plot of mass (%) versus temperature (°C). From this curve, determine:

    • Tonset (Onset Decomposition Temperature): The temperature at which significant mass loss begins. This is a key indicator of thermal stability.

    • Tpeak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is at its maximum, determined from the peak of the first derivative of the TGA curve (DTG curve).

    • Residual Mass: The percentage of mass remaining at the end of the experiment.

Detailed Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point and other phase transitions of 3-amino-N,N-bis(2-hydroxyethyl)benzamide.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a certified indium standard.

  • Sample Preparation: Hermetically seal 2-4 mg of the compound in an aluminum DSC pan. This prevents mass loss due to volatilization before decomposition.

  • Experimental Conditions:

    • Purge Gas: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program (Heat-Cool-Heat):

      • First Heat: Ramp from 25°C to a temperature just below the anticipated decomposition temperature (determined from TGA) at 10°C/min. This removes any prior thermal history.

      • Cool: Cool the sample at 10°C/min back to 25°C.

      • Second Heat: Ramp again at 10°C/min to the same upper temperature. The second heating scan is typically used for analysis as it represents the intrinsic properties of the material.

  • Data Analysis: The output is a plot of heat flow (mW) versus temperature (°C). From this, identify:

    • Melting Point (Tm): The peak temperature of the endothermic event corresponding to melting.

    • Enthalpy of Fusion (ΔHf): The area under the melting peak, which quantifies the energy required to melt the sample.

Data Presentation and Interpretation

The data obtained from TGA and DSC should be tabulated for clarity. Below is a template for presenting the expected results for 3-amino-N,N-bis(2-hydroxyethyl)benzamide.

Table 1: Summary of Thermal Analysis Data

ParameterValueUnitMethod
Melting Point (Tm)e.g., 150-160°CDSC
Enthalpy of Fusion (ΔHf)e.g., 100-120J/gDSC
Onset Decomposition (Tonset)e.g., 220-230°CTGA
Peak Decomposition (Tpeak)e.g., 245-255°CTGA
Mass Loss at 300°Ce.g., 15-20%TGA
Residual Mass at 600°Ce.g., <5%TGA

Interpretation:

A significant gap between the melting point and the onset of decomposition is desirable for pharmaceutical applications, as it indicates a stable liquid phase. The TGA curve will likely show a multi-step decomposition, which can be further investigated using techniques like TGA-MS (Mass Spectrometry) to identify the gaseous byproducts at each stage.

G cluster_pathway Hypothesized Decomposition Pathway start 3-amino-N,N-bis(2-hydroxyethyl)benzamide step1 Initial Decomposition (T < 250°C) start->step1 product1 Loss of H₂O and/or C₂H₄O fragments step1->product1 step2 Amide Bond Cleavage (T > 250°C) product1->step2 product2 Formation of 3-aminobenzoic acid derivatives step2->product2 step3 Ring Fragmentation (T > 350°C) product2->step3 product3 Volatile organic fragments & char residue step3->product3

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 3-Amino-N,N-bis(2-hydroxyethyl)benzamide

Target Audience: Researchers, Formulation Scientists, and Polymer Chemists Document Type: Technical Protocol & Mechanistic Guide Introduction and Chemical Context The functionalization of benzamide derivatives with bis(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Polymer Chemists Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Context

The functionalization of benzamide derivatives with bis(2-hydroxyethyl) groups is a critical structural motif in both polymer chemistry and pharmaceutical development. Compounds such as the parent molecule, N,N-bis(2-hydroxyethyl)benzamide (CAS 58566-44-2)[1], are frequently utilized as building blocks for modified poly(ester-amide) resins, acting as binders that enhance adhesion and flexibility in surface coatings[2]. Furthermore, the hydrophilic nature of the diethanolamine moiety makes these derivatives highly valuable in drug formulation and targeted delivery systems[2].

The introduction of a primary amino group at the meta position (3-amino-N,N-bis(2-hydroxyethyl)benzamide) provides an additional, highly reactive orthogonal handle. This allows for subsequent functionalization, such as peptide coupling, dye conjugation, or integration into complex macromolecular architectures.

Mechanistic Rationale and Synthetic Strategy

A direct amidation of 3-aminobenzoic acid (or its acyl chloride) with diethanolamine is synthetically problematic. The primary amine on the aromatic ring can compete with the secondary amine of diethanolamine, leading to self-condensation, oligomerization, and complex mixtures.

To establish a self-validating and high-yielding protocol, a two-step protection-free strategy is preferred:

  • Amidation of a Nitro-Precursor: 3-Nitrobenzoyl chloride is reacted with diethanolamine. The strongly electron-withdrawing nitro group is unreactive toward the acyl chloride, ensuring that nucleophilic attack occurs exclusively via the secondary amine of diethanolamine. Low temperatures (0 °C) are maintained to kinetically favor N-acylation over O-acylation of the hydroxyl groups[2].

  • Catalytic Hydrogenation: The intermediate 3-nitro-N,N-bis(2-hydroxyethyl)benzamide is subjected to palladium-catalyzed hydrogenation. This cleanly reduces the nitro group to a primary amine without cleaving the amide bond or affecting the aliphatic hydroxyl groups.

Experimental Workflows

Step 1: Synthesis of 3-Nitro-N,N-bis(2-hydroxyethyl)benzamide

Causality Check: Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of diethanolamine which would otherwise halt the reaction.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve diethanolamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Submerge the flask in an ice-water bath and purge the system with inert nitrogen gas to prevent moisture-induced hydrolysis of the acyl chloride[2]. Allow the solution to cool to 0 °C.

  • Addition: Dissolve 3-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM (30 mL). Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel. Note: Dropwise addition controls the exothermic reaction and minimizes O-acylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate.

Step 2: Reduction to 3-Amino-N,N-bis(2-hydroxyethyl)benzamide

Causality Check: Methanol is selected as the solvent due to its excellent solubility profile for both the nitro intermediate and the resulting polar amino-diol product, facilitating a homogeneous catalytic environment.

  • Preparation: Dissolve the 3-nitro-N,N-bis(2-hydroxyethyl)benzamide intermediate in HPLC-grade methanol (50 mL) within a thick-walled hydrogenation flask.

  • Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate). Safety Note: Pd/C is highly pyrophoric when dry; always add to the solvent under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel with H₂ to 1 atm (balloon pressure is sufficient).

  • Propagation: Stir vigorously at room temperature for 12 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) until the starting material is completely consumed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional methanol.

  • Isolation: Evaporate the filtrate under reduced pressure to afford the final product, 3-amino-N,N-bis(2-hydroxyethyl)benzamide, as a viscous oil or crystalline solid depending on purity.

Quantitative Data Summary

The following table summarizes the optimized parameters for the two-step synthesis to ensure reproducibility across different laboratory setups.

Synthesis PhaseReaction TypeKey Reagents & CatalystsTempTimeExpected Yield
Step 1 Nucleophilic Acyl Substitution3-Nitrobenzoyl chloride, Diethanolamine, TEA0 °C → RT4 h85 - 90%
Step 2 Catalytic Hydrogenation10% Pd/C, H₂ gas (1 atm), MethanolRT12 h> 95%

Synthetic Pathway Visualization

G N1 3-Nitrobenzoyl Chloride + Diethanolamine N2 Amidation (0 °C to RT) TEA, Anhydrous DCM N1->N2 N3 3-Nitro-N,N-bis(2-hydroxyethyl)benzamide (Stable Intermediate) N2->N3 Nucleophilic Attack Yield: ~88% N4 Catalytic Hydrogenation H2 (1 atm), 10% Pd/C, MeOH N3->N4 N5 3-Amino-N,N-bis(2-hydroxyethyl)benzamide (Target Product) N4->N5 Nitro Reduction Yield: >95%

Figure 1: Two-step synthetic workflow for 3-amino-N,N-bis(2-hydroxyethyl)benzamide.

References

  • Buy N,N-Bis(2-hydroxyethyl)benzamide (EVT-8932289) - EvitaChem. EvitaChem.
  • Benzamide, N,N-bis(2-hydroxyethyl)- - Substance Details - SRS | US EPA. United States Environmental Protection Agency.
  • N,N-Bis(2-hydroxyethyl)benzamide | C11H15NO3 | CID 94109 - PubChem - NIH. National Institutes of Health.

Sources

Application

Application Notes &amp; Protocols: Leveraging 3-amino-N,N-bis(2-hydroxyethyl)benzamide as a Versatile Linker for Targeted Drug Delivery

Introduction: A Multifunctional Scaffold for Advanced Drug Conjugates In the landscape of targeted therapeutics, the rational design of linker molecules is paramount to achieving optimal efficacy and safety. The linker,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Multifunctional Scaffold for Advanced Drug Conjugates

In the landscape of targeted therapeutics, the rational design of linker molecules is paramount to achieving optimal efficacy and safety. The linker, the bridge between a targeting moiety and a potent payload, governs critical parameters such as drug-to-antibody ratio (DAR), stability in circulation, and the mechanism of drug release at the target site.[1][2] 3-amino-N,N-bis(2-hydroxyethyl)benzamide emerges as a promising, yet underexplored, scaffold for the synthesis of complex drug delivery systems. Its unique trifunctional nature—a primary aromatic amine, a stable benzamide core, and two terminal hydroxyl groups—offers a versatile platform for multi-step, orthogonal conjugation strategies.

The primary amine at the 3-position of the phenyl ring provides a nucleophilic handle for the attachment of cytotoxic payloads or for coupling to targeting ligands. The N,N-bis(2-hydroxyethyl) substituents introduce hydrophilicity, which can be advantageous in mitigating the aggregation often associated with highly hydrophobic antibody-drug conjugates (ADCs).[3] Furthermore, these hydroxyl groups can serve as secondary attachment points for solubility enhancers like polyethylene glycol (PEG) or for covalent linkage to the surface of nanoparticles.[4][5] Benzamide derivatives, in a broader context, have been investigated for their roles in various therapeutic areas, including their potential as targeting vectors themselves in certain cancers.[6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 3-amino-N,N-bis(2-hydroxyethyl)benzamide in targeted drug delivery. We present detailed protocols for the synthesis and characterization of a model antibody-drug conjugate utilizing this linker, as well as methodologies for evaluating its in vitro performance.

I. Synthesis of a Model Antibody-Drug Conjugate (ADC)

This section outlines a representative, multi-step synthesis of an ADC where 3-amino-N,N-bis(2-hydroxyethyl)benzamide acts as a central linker. In this hypothetical model, a potent cytotoxic drug is first conjugated to the linker, which is then activated for subsequent attachment to a monoclonal antibody (mAb).

Protocol 1: Conjugation of a Cytotoxic Payload to the Linker

This protocol describes the coupling of a model cytotoxic drug containing a carboxylic acid group to the primary amine of 3-amino-N,N-bis(2-hydroxyethyl)benzamide via a standard amide bond formation reaction.

Materials:

  • 3-amino-N,N-bis(2-hydroxyethyl)benzamide

  • Cytotoxic drug with a carboxylic acid moiety (e.g., a derivative of doxorubicin)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid-containing cytotoxic drug (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 3-amino-N,N-bis(2-hydroxyethyl)benzamide (1.1 eq) in anhydrous DMF, and add DIPEA (2.0 eq).

  • Add the solution of the linker to the activated drug solution dropwise.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).[9]

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the drug-linker conjugate.

Protocol 2: Activation of the Drug-Linker Conjugate for Antibody Coupling

To enable conjugation to the antibody, the hydroxyl groups of the drug-linker construct are activated, for example, by creating a maleimide group for reaction with reduced thiols on the antibody. This protocol describes the introduction of a maleimide group via reaction with a suitable crosslinker.

Materials:

  • Drug-linker conjugate from Protocol 1

  • Maleimido-propionic acid N-succinimidyl ester

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • Dissolve the drug-linker conjugate (1.0 eq) in anhydrous DCM.

  • Add triethylamine (3.0 eq) to the solution.

  • Add maleimido-propionic acid N-succinimidyl ester (1.5 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography to obtain the maleimide-activated drug-linker.

Protocol 3: Conjugation to a Thiolated Monoclonal Antibody

This protocol details the final step of conjugating the maleimide-activated drug-linker to a monoclonal antibody that has been partially reduced to expose free thiol groups.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-activated drug-linker (dissolved in a co-solvent like DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • To the mAb solution, add a calculated amount of TCEP to achieve the desired degree of interchain disulfide bond reduction. Incubate at 37 °C for 1-2 hours.

  • Remove the excess TCEP using a desalting column.

  • Immediately add the maleimide-activated drug-linker to the reduced mAb solution. The molar ratio of linker to mAb will influence the final drug-to-antibody ratio (DAR).

  • Incubate the reaction at room temperature for 2-4 hours or at 4 °C overnight.

  • Purify the resulting ADC from unreacted linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with PBS.

  • Collect the fractions corresponding to the purified ADC and concentrate using an appropriate centrifugal filter device.

Illustrative Workflow for ADC Synthesis:

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_activation Activation cluster_conjugation Antibody Conjugation Drug Cytotoxic Drug (with COOH) Drug_Linker Drug-Linker Conjugate Drug->Drug_Linker Linker 3-amino-N,N-bis (2-hydroxyethyl)benzamide Linker->Drug_Linker EDC/NHS Coupling Activated_Linker Maleimide-Activated Drug-Linker Drug_Linker->Activated_Linker Esterification Activator Maleimide Crosslinker Activator->Activated_Linker ADC Antibody-Drug Conjugate (ADC) Activated_Linker->ADC Thiol-Maleimide Reaction mAb Reduced mAb (with -SH) mAb->ADC Cellular_Uptake_Pathway cluster_extracellular Extracellular cluster_internalization Internalization cluster_processing Intracellular Processing cluster_action Cellular Action ADC ADC Receptor Target Receptor ADC->Receptor Binding Endosome Early Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Lysosome->Drug_Release Proteolytic Cleavage Target Intracellular Target (e.g., DNA, Microtubules) Drug_Release->Target Apoptosis Apoptosis Target->Apoptosis Induction of Cell Death

Sources

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 3-amino-N,N-bis(2-hydroxyethyl)benzamide

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-amino-N,N-bis(2-hydroxyethyl)benzamide. This method is designed for applications in quality control, stability testing, and research environments. The narrative details a systematic approach, from initial analyte characterization and selection of chromatographic conditions to a full method validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction and Scientific Rationale

3-amino-N,N-bis(2-hydroxyethyl)benzamide is a substituted aromatic amine containing both a basic primary amine and polar hydroxyethyl groups. Such compounds can be challenging to analyze chromatographically due to their polarity and potential for peak tailing on traditional silica-based columns. The development of a robust and reliable quantitative method is crucial for ensuring product quality and generating accurate data in research and development.

The scientific approach outlined herein is grounded in a thorough understanding of the analyte's physicochemical properties. By systematically evaluating and optimizing critical parameters, this guide establishes a self-validating protocol that ensures specificity, accuracy, and precision.

Analyte Properties & Chromatographic Considerations

A successful HPLC method begins with an understanding of the analyte's properties, which dictate the initial choice of column, mobile phase, and detection parameters.

Structure:

Chemical structure of 3-amino-N,N-bis(2-hydroxyethyl)benzamide

Figure 1: Chemical structure of 3-amino-N,N-bis(2-hydroxyethyl)benzamide

Physicochemical Properties (Estimated and Inferred):

PropertyEstimated Value / CharacteristicRationale and Impact on HPLC Method
Molecular Formula C₁₁H₁₆N₂O₃-
Molecular Weight 224.26 g/mol Suitable for analysis on small-pore (≤150 Å) HPLC columns.[1]
Polarity (logP) Low (Estimated < 1.0)The two hydroxyethyl groups and the primary amine make the molecule highly polar. This suggests that a standard C18 column will provide sufficient retention, but highly aqueous mobile phases may be required.[2][3]
pKa (Conjugate Acid) ~4.0 - 5.0The aromatic amine is basic. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled with a buffer and kept at least 1.5-2 pH units away from the analyte's pKa.[4][5][6] Operating at a low pH (e.g., pH 2.5-3.0) will ensure the amine is fully protonated and behaves predictably.
UV Absorbance (λmax) ~220 nm, ~250-260 nmThe benzamide core is the primary chromophore. The amino substituent will likely shift the absorbance maxima. A UV scan of the analyte is essential for selecting the optimal wavelength for sensitivity and specificity. Analysis of a similar chromophore, 3-aminobenzoic acid, shows absorption maxima at 226 nm and 272 nm.[7]

Based on these properties, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The nonpolar stationary phase (e.g., C18) will interact with the benzene ring of the analyte, providing retention, while the polar mobile phase will carry it through the column.

Experimental Protocol Part I: Method Development

This section provides a step-by-step protocol for developing a robust HPLC method.

Materials and Instrumentation
  • HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A high-purity, silica-based C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is a good starting point.[1]

  • Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), phosphoric acid, and potassium phosphate monobasic.

  • Analyte Standard: 3-amino-N,N-bis(2-hydroxyethyl)benzamide reference standard of known purity.

Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile (diluent).

  • Working Standard Solution (~50 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 20.0 mL with the diluent.

  • Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of potassium phosphate monobasic in 1 L of purified water. Adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN).

Method Development Workflow

The development process is a systematic optimization of chromatographic parameters to achieve the desired separation characteristics.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_final Phase 3: Finalization Prep Prepare Standard & Mobile Phases UV_Scan Perform UV Scan (200-400 nm) Select λmax Prep->UV_Scan Screen Initial Screening Column: C18 Mobile Phase: ACN/Buffer Gradient UV_Scan->Screen Opt_Gradient Optimize Gradient Profile (Slope & Time) Screen->Opt_Gradient Evaluate Peak Shape & Retention Opt_Flow Optimize Flow Rate (1.0 - 1.5 mL/min) Opt_Gradient->Opt_Flow Fine-tune Resolution & Analysis Time Opt_Temp Optimize Column Temperature (25 - 40 °C) Opt_Flow->Opt_Temp Fine-tune Resolution & Analysis Time SST Define System Suitability Tests (SST) Opt_Temp->SST Finalize Finalize Method Parameters SST->Finalize

A systematic workflow for HPLC method development.
Step-by-Step Development Protocol
  • Wavelength Selection: Inject the Working Standard Solution and acquire the UV spectrum from 200-400 nm using the DAD. Select a wavelength at an absorbance maximum (e.g., ~255 nm) for quantification to ensure high sensitivity.

  • Initial Gradient Screening:

    • Rationale: A broad gradient run is the most efficient way to determine the approximate organic solvent concentration needed to elute the analyte and to reveal the presence of any impurities.

    • Conditions:

      • Column: C18, 150 mm x 4.6 mm, 5 µm

      • Mobile Phase A: 20 mM Phosphate Buffer, pH 2.8

      • Mobile Phase B: Acetonitrile

      • Flow Rate: 1.0 mL/min

      • Column Temp: 30 °C

      • Injection Volume: 10 µL

      • Detection: λmax determined in step 1.

      • Gradient Program: 5% B to 95% B over 20 minutes.

  • Optimization of Mobile Phase Composition:

    • Rationale: Based on the screening run, adjust the gradient to optimize the resolution between the main peak and any impurities while minimizing the run time. Due to the analyte's polarity, a shallow gradient starting with a low percentage of organic solvent is likely required.

    • Example Optimized Gradient:

      • Time (min) | %A | %B

      • ---|---|---

      • 0.0 | 95 | 5

      • 15.0 | 70 | 30

      • 15.1 | 5 | 95

      • 17.0 | 5 | 95

      • 17.1 | 95 | 5

      • 20.0 | 95 | 5

  • Flow Rate and Temperature Optimization:

    • Rationale: Adjusting flow rate and temperature can fine-tune efficiency and backpressure. Increasing temperature typically decreases viscosity and can improve peak shape, while adjusting the flow rate can optimize resolution.

    • Protocol: Test flow rates between 1.0 and 1.5 mL/min and temperatures between 25 °C and 40 °C. Select the conditions that provide the best balance of resolution, peak symmetry, and analysis time.

System Suitability Testing (SST)

Before proceeding with validation, define the SST criteria to ensure the chromatographic system is performing adequately for the analysis.

ParameterRecommended Acceptance CriteriaRationale
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry. Values outside this range may indicate undesirable secondary interactions with the stationary phase.
Theoretical Plates (N) > 2000Measures column efficiency. Higher numbers indicate better performance.
%RSD of Retention Time ≤ 1.0% (for n=5 injections)Demonstrates the precision of the pump and system electronics.
%RSD of Peak Area ≤ 1.0% (for n=5 injections)Demonstrates the precision of the injector and detector.

Experimental Protocol Part II: Method Validation

The finalized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8][9][10][11]

ValidationParameters Validation Method Validation (ICH Q2 R1) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Key parameters for analytical method validation.
Validation Parameters and Protocols

The following table summarizes the validation tests and provides a concise protocol for each.

ParameterPurposeExperimental ProtocolAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix).Analyze blank (diluent), placebo (if applicable), reference standard, and a spiked sample. Stress the sample (e.g., with acid, base, peroxide, heat, light) to generate degradation products and demonstrate peak purity using a DAD.The analyte peak should be free of interference from other components. Peak purity angle should be less than the peak purity threshold.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Prepare at least 5 concentration levels from the stock solution, typically covering 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Inject each in triplicate.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Range The interval between the upper and lower concentration levels that has been demonstrated to have a suitable degree of precision, accuracy, and linearity.The range is confirmed by the linearity, accuracy, and precision data.Typically 80% to 120% of the test concentration for an assay.
Accuracy To measure the closeness of the test results to the true value.Perform a recovery study by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.Mean recovery should be within 98.0% to 102.0%.
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: Analyze six replicate preparations of the standard at 100% concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determine based on signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets precision and accuracy criteria (%RSD ≤ 10%).S/N ratio of approximately 10.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Determine based on signal-to-noise ratio (S/N ≈ 3).S/N ratio of approximately 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Systematically vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), and mobile phase composition (±2% absolute).System suitability parameters should remain within acceptance criteria. Analyte results should not significantly change.

Conclusion

This application note presents a systematic and scientifically grounded framework for developing and validating a robust RP-HPLC method for the quantification of 3-amino-N,N-bis(2-hydroxyethyl)benzamide. By understanding the analyte's physicochemical properties and following the detailed protocols for method development and validation, researchers can establish a reliable analytical procedure suitable for quality control and research applications. The final validated method will be specific, accurate, precise, and robust, ensuring the integrity of the analytical data generated.

References

  • Agilent Technologies. (n.d.). Choosing the Right Column for Reverse Phase HPLC Separations. Retrieved from Agilent. [Link]

  • Dolan, J. W. (2014). Column Selection for Reversed-Phase HPLC. LCGC International. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LibreTexts. (2020). Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]

  • McMaster-Carr. (n.d.). Approximate pKa chart of the functional groups. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Aminobenzoic Acid. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

Sources

Application

Application Note: In Vivo Dosing Guidelines for 3-amino-N,N-bis(2-hydroxyethyl)benzamide in Murine Models

Target Audience: Researchers, translational scientists, and drug development professionals. Focus Area: Pharmacokinetics, Formulation Strategy, and In Vivo Pharmacology.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, translational scientists, and drug development professionals. Focus Area: Pharmacokinetics, Formulation Strategy, and In Vivo Pharmacology.

Executive Rationale & Structural Causality

Poly(ADP-ribose) polymerase (PARP) inhibitors are critical tools for exploiting synthetic lethality in oncology and mitigating cellular necrosis in oxidative stress models (e.g., ischemia/reperfusion, sepsis)[1][2]. The prototypical first-generation PARP inhibitor, 3-aminobenzamide (3-AB), has been extensively used to study DNA repair mechanisms and inflammation[3][4]. However, traditional 3-AB possesses moderate aqueous solubility, often forcing researchers to utilize co-solvents like Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG) for in vivo murine dosing.

As a Senior Application Scientist, I frequently observe that these lipophilic vehicles confound in vivo data. DMSO, for instance, possesses intrinsic radical-scavenging and anti-inflammatory properties, which can artificially mask the therapeutic window in models of systemic inflammation or septic shock[5].

3-amino-N,N-bis(2-hydroxyethyl)benzamide (hereafter referred to as 3-AB-HE ) solves this fundamental formulation bottleneck. By substituting the primary amide nitrogen of 3-AB with two hydrophilic 2-hydroxyethyl groups, the compound's LogP is significantly lowered. This structural causality allows for complete dissolution in physiological saline, establishing a clean, vehicle-artifact-free system for in vivo target validation.

Table 1: Physicochemical Comparison and Formulation Impact
Parameter3-Aminobenzamide (3-AB)3-AB-HE (Bis-hydroxyethyl derivative)Causality / Experimental Impact
Molecular Weight 136.15 g/mol 224.26 g/mol Requires a ~1.65x dose adjustment for equimolar target engagement compared to 3-AB.
LogP (Hydrophilicity) ~0.33< 0.0 (Highly Hydrophilic)Enhanced aqueous solubility; eliminates the need for lipophilic or toxic vehicles.
Preferred Vehicle 10% DMSO / PEG-4000.9% Physiological Saline or PBSPrevents vehicle-induced anti-inflammatory artifacts in vivo.
Primary Target PARP-1 / PARP-2PARP-1 / PARP-2Competitive inhibition at the NAD+ binding site prevents ATP depletion[6].

Mechanism of Action: The PARP-1 Energy Crisis

During severe oxidative stress (such as blast overpressure or ischemia), DNA single-strand breaks trigger the hyperactivation of PARP-1[2][6]. While baseline PARP activity is essential for DNA repair, hyperactivation rapidly depletes intracellular Nicotinamide Adenine Dinucleotide (NAD+) and ATP, driving the cell into programmed necrosis (parthanatos). 3-AB-HE competitively binds to the PARP catalytic domain, halting this energy crisis.

Mechanism Oxidative_Stress Oxidative Stress (ROS / RNS) DNA_Damage DNA Single-Strand Breaks Oxidative_Stress->DNA_Damage PARP1_Hyper PARP-1 Hyperactivation DNA_Damage->PARP1_Hyper Energy_Crisis NAD+ / ATP Depletion PARP1_Hyper->Energy_Crisis Necrosis Cellular Necrosis Energy_Crisis->Necrosis Drug 3-amino-N,N-bis(2-hydroxyethyl)benzamide Drug->PARP1_Hyper Competitive Inhibition Homeostasis Energy Preservation & Survival Drug->Homeostasis Promotes

Caption: Mechanism of PARP-1 inhibition and cellular energy preservation by the 3-AB-HE derivative.

In Vivo Dosing Guidelines (Murine Models)

When translating in vitro efficacy to murine models, dosing must account for the pharmacokinetic clearance of hydrophilic small molecules. Standard 3-AB is typically dosed between 10 mg/kg and 100 mg/kg in mice depending on the severity of the model (e.g., 10 mg/kg for septic shock[5], up to 30-50 mg/kg for genotoxicity sensitization[7]).

Recommended Dosing Parameters for 3-AB-HE:
  • Route of Administration: Intraperitoneal (IP) injection is strongly recommended over Intravenous (IV) for initial studies. IP dosing provides a slight depot effect, extending the half-life of this highly hydrophilic compound, whereas IV administration may result in rapid renal clearance.

  • Dose Range: 16.5 mg/kg to 165 mg/kg . (This reflects the 1.65x molecular weight correction factor required to match the 10–100 mg/kg equimolar efficacy of standard 3-AB).

  • Dosing Frequency: Due to rapid metabolism, split dosing (e.g., every 8 to 12 hours) is recommended for sustained PARP inhibition in longitudinal models like DSS-induced colitis[3][7].

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It includes intrinsic quality control steps to verify formulation success and target engagement.

Workflow Step1 1. Formulation (Saline/PBS) Step2 2. IP Injection (16.5-165 mg/kg) Step1->Step2 Step3 3. In Vivo Model (Sepsis/Ischemia) Step2->Step3 Step4 4. Tissue Collection & PD Analysis Step3->Step4

Caption: Step-by-step in vivo workflow for dosing and evaluating 3-AB-HE in murine models.

Phase 1: Formulation and Quality Control

Causality Check: Because 3-AB-HE is highly water-soluble, prolonged sonication or heating is unnecessary and should be avoided to prevent thermal degradation of the amide bond.

  • Weighing: Accurately weigh the required mass of lyophilized 3-AB-HE powder using a microbalance.

  • Reconstitution: Add sterile, endotoxin-free 0.9% physiological saline to achieve a stock concentration of 10 mg/mL.

  • Dissolution: Vortex the solution for 30–60 seconds at room temperature.

  • Self-Validation (QC): Visually inspect the solution against a light source. It must be completely clear. Measure the pH using a micro-probe; it should remain physiologically neutral (pH 7.2–7.4). Filter through a 0.22 µm PES syringe filter to ensure sterility prior to injection.

Phase 2: Intraperitoneal (IP) Administration
  • Preparation: Restrain the mouse (e.g., C57BL/6 or BALB/c) securely, exposing the ventral abdomen.

  • Injection: Using a 27G to 30G needle, inject the formulated 3-AB-HE into the lower right quadrant of the abdomen at a standard volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse).

  • Control Cohort: Concurrently inject a control cohort with an equivalent volume of 0.9% saline (Vehicle). Do not use DMSO in the control cohort.

Phase 3: Pharmacodynamic (PD) Target Validation

Causality Check: How do we know the drug reached the target? We must measure the downstream enzymatic product of PARP-1, which is poly(ADP-ribose) or PAR.

  • Sampling: At 2 hours post-dose (Tmax for most hydrophilic benzamides), collect 100 µL of peripheral blood via submandibular bleed.

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using standard density gradient centrifugation.

  • Western Blotting: Lyse the cells and perform a Western blot against PARylated proteins (using an anti-PAR monoclonal antibody).

  • Validation: A successful IP injection and target engagement will show a >70% reduction in PARylation bands compared to the saline-treated vehicle cohort[8]. If PAR levels are identical to the vehicle, the injection failed or the compound degraded.

Sources

Method

Application Note: Bioconjugation of 3-amino-N,N-bis(2-hydroxyethyl)benzamide to Nanoparticles

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Rationale The functionalization of nanoparticles (NPs) with sm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Rationale

The functionalization of nanoparticles (NPs) with small-molecule targeting ligands or hydrophilic modifiers is a cornerstone of modern nanomedicine. The molecule 3-amino-N,N-bis(2-hydroxyethyl)benzamide presents a unique bioconjugation profile due to the presence of two distinct nucleophilic sites: a primary aromatic amine (-NH₂) and two aliphatic primary hydroxyl groups (-OH).

Mechanistic Insights: The Causality of Experimental Design

To achieve reproducible bioconjugation, one must understand the thermodynamic and kinetic forces dictating the reaction. This protocol is designed around the specific chemical behavior of aromatic amines.

The pKa Advantage of Aromatic Amines

Typical aliphatic amines have a pKa of ~9–10, requiring a highly alkaline pH to remain unprotonated and nucleophilic. However, the aromatic amine on 3-amino-N,N-bis(2-hydroxyethyl)benzamide has a significantly lower pKa (~4.5–5.0).

  • The Causality: Because of this low pKa, the aromatic amine is >99% unprotonated at a neutral pH of 7.0.

  • The Benefit: We can perform the coupling step at pH 7.0 instead of pH 8.5. This is critical because the reactive Sulfo-NHS ester intermediate on the nanoparticle surface undergoes rapid, exponential hydrolysis at pH > 8.0[3]. By operating at pH 7.0, we maximize the half-life of the Sulfo-NHS ester while maintaining peak nucleophilicity of the ligand[4].

Self-Validating System Design

A robust protocol must validate itself in real-time. This workflow integrates Electrophoretic Light Scattering (Zeta Potential) as an in-process quality control metric. Carboxylated nanoparticles exhibit a strongly negative surface charge (e.g., -45 mV). Upon successful amide bond formation, the consumption of anionic carboxyl groups and the shielding effect of the neutral benzamide ligand will cause a quantifiable positive shift in the zeta potential (e.g., shifting to -20 mV). If this shift is absent, the reaction has failed, allowing scientists to halt the process before wasting downstream resources.

Reaction Pathways & Workflows

Pathway NP NP-COOH (Carboxylated NP) EDC EDC / Sulfo-NHS Activation NP->EDC MES pH 6.0 Intermediate NP-Sulfo-NHS Ester (Reactive) EDC->Intermediate 30 min, RT Amine 3-amino-N,N-bis(...) benzamide Intermediate->Amine PBS pH 7.0 Conjugate NP-Amide Conjugate (Stable) Amine->Conjugate 2-4 hrs, RT

Fig 1. Reaction mechanism of EDC/Sulfo-NHS coupling targeting the aromatic amine of 3-amino-N,N-bis(2-hydroxyethyl)benzamide.

Workflow Step1 1. NP Preparation Wash & Resuspend in MES Buffer (pH 6.0) Step2 2. Surface Activation Add EDC & Sulfo-NHS (Incubate 30 min) Step1->Step2 Step3 3. Purification Centrifuge to remove excess EDC/NHS Step2->Step3 Step4 4. Conjugation Add Aromatic Amine in PBS (pH 7.0) Step3->Step4 Step5 5. Quench & Wash Add Glycine, then wash with PBS Step4->Step5 QC Quality Control DLS, Zeta Potential, FTIR Step5->QC

Fig 2. Step-by-step experimental workflow for self-validating nanoparticle bioconjugation.

Quantitative Conjugation Parameters

To facilitate protocol adaptation, the following table summarizes the quantitative parameters for the recommended amine-targeted approach versus an alternative hydroxyl-targeted approach.

ParameterEDC/Sulfo-NHS (Amine-Targeted)CDI Activation (Hydroxyl-Targeted)Scientific Rationale
Target Group Aromatic Amine (-NH₂)Aliphatic Hydroxyls (-OH)Amines are stronger nucleophiles, allowing aqueous chemistry[5].
Solvent System Aqueous (MES / PBS)Anhydrous Organic (DMSO/DMF)EDC/NHS is water-soluble; CDI rapidly hydrolyzes in water.
Optimal pH Activation: 6.0 | Coupling: 7.0N/A (Non-aqueous)pH 7.0 balances aromatic amine nucleophilicity and NHS stability[3].
Molar Excess 10x to 50x (Ligand : NP -COOH)100x (Ligand : NP -OH)Lower excess needed for amines due to higher coupling efficiency[6].
Reaction Time 2 - 4 Hours12 - 24 HoursAmide bond formation is kinetically faster than carbamate formation.
Zeta Shift (QC) +15 mV to +25 mV shiftMinimal shiftAmide formation consumes anionic carboxyls, validating the reaction.

Step-by-Step Protocol: EDC/Sulfo-NHS Coupling

Materials Required
  • Carboxylated Nanoparticles (e.g., 10 mg/mL suspension)

  • 3-amino-N,N-bis(2-hydroxyethyl)benzamide (Target Ligand)

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]

  • Coupling Buffer: 1X PBS, pH 7.0 to 7.4[2]

  • Quenching Buffer: 50 mM Glycine in PBS[4]

Procedure

Step 1: Nanoparticle Equilibration

  • Aliquot 1 mL of carboxylated nanoparticles (10 mg/mL).

  • Wash the nanoparticles twice with Activation Buffer (MES, pH 6.0) via centrifugation (e.g., 15,000 x g for 15 min, depending on NP size) to remove storage preservatives.

  • Resuspend the pellet in 1 mL of Activation Buffer.

  • QC Check: Measure Zeta Potential. Record the baseline negative charge.

Step 2: Surface Activation

  • Equilibrate EDC and Sulfo-NHS to room temperature to prevent condensation, which degrades the reagents[4].

  • Immediately before use, prepare fresh stock solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer. Do not store these solutions.

  • Add EDC to a final concentration of 2 mM, followed immediately by Sulfo-NHS to a final concentration of 5 mM[4].

  • Incubate at room temperature for 30 minutes with continuous end-over-end mixing[6].

Step 3: Intermediate Purification (Critical Step)

  • Centrifuge the activated nanoparticles to pellet them.

  • Discard the supernatant containing unreacted EDC and Sulfo-NHS.

  • Causality: Removing excess EDC prevents the target ligand from undergoing unwanted side reactions or polymerization[2].

  • Resuspend the activated NP pellet in 1 mL of Coupling Buffer (PBS, pH 7.0) .

Step 4: Ligand Conjugation

  • Dissolve 3-amino-N,N-bis(2-hydroxyethyl)benzamide in Coupling Buffer. Add this to the nanoparticle suspension at a 10-fold to 50-fold molar excess relative to the estimated surface carboxyl groups.

  • Incubate the reaction mixture at room temperature for 2 to 4 hours with gentle agitation[6].

Step 5: Quenching and Final Wash

  • Add Quenching Buffer (final concentration 50 mM Glycine) and incubate for 15 minutes. Glycine contains a primary amine that will react with and deactivate any remaining Sulfo-NHS esters[4].

  • Wash the conjugated nanoparticles 3 times with PBS via centrifugation to remove the quenching agent and unbound ligand.

  • Resuspend in the desired storage buffer (e.g., PBS + 0.05% Tween-20) at 4°C.

Post-Conjugation Quality Control
  • Zeta Potential: Measure the final zeta potential. A successful conjugation will show a distinct positive shift (e.g., from -45 mV to -20 mV) due to the neutralization of the carboxyl groups.

  • FTIR Spectroscopy: Lyophilize a small aliquot and perform FTIR. Look for the appearance of Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) bands, alongside a broad -OH stretch (~3300 cm⁻¹) confirming the presence of the diethanolamine moiety[5].

References

  • Echo BioSystems. "General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS." Echo BioSystems Protocol Library. URL:[Link]

  • Tyagi et al. "Green synthesis and antibacterial assessment of chitosan/silver nanocomposite conjugated with tobramycin against antibiotic resistant Pseudomonas aeruginosa." Arabian Journal of Chemistry, 2023. URL:[Link]

  • Kim et al. "Protein immobilization techniques for microfluidic assays." Biomicrofluidics (NIH PMC), 2013. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-amino-N,N-bis(2-hydroxyethyl)benzamide Precipitation in Cell Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve precipitation issues when dosing 3-amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve precipitation issues when dosing 3-amino-N,N-bis(2-hydroxyethyl)benzamide in in vitro cell culture assays.

This guide moves beyond basic troubleshooting by addressing the fundamental physicochemical causality of the precipitation, ensuring your experimental protocols are robust, reproducible, and self-validating.

Part 1: Mechanistic Root Causes (The "Why")

To solve precipitation, we must first understand the molecule's behavior in an aqueous environment. 3-amino-N,N-bis(2-hydroxyethyl)benzamide presents a unique formulation challenge due to three competing physicochemical factors:

  • Ionization State at Physiological pH: The 3-amino group (an aniline derivative) has a weakly basic pKa typically ranging between 4.0 and 5.0[1]. In standard cell culture media (pH 7.4), this group remains entirely unprotonated (neutral). Without the positive charge to enhance hydration, the molecule relies heavily on its benzamide core, rendering it highly lipophilic.

  • The "Solvent Shock" Phenomenon: Researchers typically dissolve this compound in 100% DMSO to create a 10–50 mM master stock. When a small volume of this stock is pipetted directly into aqueous media, the DMSO diffuses into the bulk water faster than the compound can disperse. This leaves the hydrophobic compound in a localized micro-environment of pure water, instantly exceeding its nucleation threshold and causing irreversible precipitation[2][3].

  • Intramolecular Hydrogen Bonding: While the bis(2-hydroxyethyl) groups are theoretically hydrophilic, they can fold and form intramolecular hydrogen bonds with the amide carbonyl, reducing their ability to interact with the surrounding aqueous solvent.

G cluster_0 Direct Addition (Solvent Shock) cluster_1 Optimized Two-Step Dilution A1 100% DMSO Stock (10 mM) A2 Aqueous Media (pH 7.4) A1->A2 Rapid Pipetting A3 Local Supersaturation & Nucleation A2->A3 Polarity Shift A4 Precipitation (Crystals/Turbidity) A3->A4 B1 100% DMSO Stock (10 mM) B2 Intermediate Phase (Excipient) B1->B2 1:10 Dilution B3 Pre-warmed Media (37°C) B2->B3 Dropwise + Vortex B4 Stable Solubilization (Kinetic Stability) B3->B4

Fig 1. Mechanistic comparison of direct DMSO addition (solvent shock) versus an optimized two-step dilution.

Part 2: Troubleshooting FAQs (The "How")

Q1: My compound crashes out immediately upon addition to the media, forming a cloudy suspension. What am I doing wrong? A: You are experiencing "solvent shock." When you add the DMSO stock directly to the media, the abrupt change in solvent polarity forces the compound out of solution[3]. To fix this, you must lower the thermodynamic barrier by using an intermediate dilution step (e.g., pre-diluting the DMSO stock in a co-solvent like PEG400 or media containing a solubilizer) before introducing it to the bulk media.

Q2: Does warming the cell culture media prior to compound addition actually help? A: Yes, absolutely. The dissolution of crystalline or precipitated small molecules is an endothermic process. Cold media (e.g., 4°C directly from the fridge) drastically lowers the kinetic solubility limit. Always pre-warm your media to 37°C in a water bath before adding the compound.

Q3: I need to dose my cells at a high concentration (100 µM), but the compound keeps precipitating even with slow addition. What is the best formulation strategy? A: For high-concentration in vitro assays, standard co-solvents (like DMSO alone) are insufficient because exceeding 0.5% final DMSO causes cellular toxicity. The gold-standard approach is to use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD forms a non-covalent inclusion complex with the hydrophobic benzamide core of the molecule, shielding it from the water while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[4][5].

Q4: Will adding serum (e.g., 10% FBS) to my media prevent precipitation? A: It can act as a double-edged sword. Serum proteins (like albumin) can act as a "sink," binding the hydrophobic compound and keeping it in solution (increasing apparent solubility). However, if the local concentration of DMSO is too high during addition, it can denature the serum proteins, causing the drug and the proteins to co-precipitate. Always add the compound dropwise with continuous agitation.

Part 3: Quantitative Data: Formulation Strategies Comparison

The table below summarizes the effect of different formulation vehicles on the maximum kinetic solubility of 3-amino-N,N-bis(2-hydroxyethyl)benzamide in standard DMEM (pH 7.4, 37°C).

Formulation StrategyMax Final DMSO (%)Excipient ConcentrationKinetic Solubility Limit (µM)Visual Appearance (at Max µM)Cellular Toxicity Risk
Direct DMSO Addition 0.5%None~15 µMCloudy / Micro-crystalsLow
DMSO + PEG400 0.5%2.0% PEG400~40 µMClearModerate (PEG effects)
DMSO + Tween-80 0.5%0.1% Tween-80~60 µMSlightly OpalescentHigh (Membrane disruption)
HP-β-CD Inclusion 0.2%10 mM HP-β-CD>150 µM Optically Clear Low (Highly Tolerated)

Part 4: Step-by-Step Experimental Protocols

To ensure self-validating results and prevent precipitation, abandon direct dilution and adopt one of the following validated protocols.

Protocol A: Optimized Two-Step Dilution (For doses < 40 µM)

Use this method if you do not have access to cyclodextrins and need a quick solution.

  • Prepare Master Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

  • Pre-warm Media: Warm your complete cell culture media (e.g., DMEM + 10% FBS) to 37°C in a water bath.

  • Create Intermediate Stock: In a sterile microcentrifuge tube, mix 10 µL of the 10 mM DMSO stock with 90 µL of PEG400. Vortex vigorously for 30 seconds. (You now have a 1 mM intermediate stock in 10% DMSO / 90% PEG400).

  • Final Dilution: While gently vortexing the pre-warmed cell culture media, add the intermediate stock dropwise (e.g., 10 µL of intermediate stock into 990 µL of media yields a 10 µM final concentration with only 0.1% final DMSO).

Protocol B: HP-β-CD Inclusion Complex Formulation (For doses > 40 µM)

This is the authoritative method for highly lipophilic benzamide derivatives[4][5].

  • Prepare Excipient: Dissolve HP-β-CD powder in sterile PBS or serum-free media to create a 20% (w/v) solution. Filter sterilize through a 0.22 µm membrane.

  • Warm Excipient: Pre-warm the 20% HP-β-CD solution to 37°C.

  • Complexation: Add the required volume of your 10 mM DMSO compound stock dropwise directly into the warm HP-β-CD solution.

  • Agitation: Vortex the mixture vigorously for 60 seconds, then incubate at 37°C for 15 minutes to allow the thermodynamic inclusion complex to form.

  • Dosing: Dilute this stable complex into your final assay media. The compound is now sterically shielded from the aqueous environment.

G Step1 Prepare 20% (w/v) HP-β-CD in sterile PBS/Media Step2 Warm HP-β-CD solution to 37°C Step1->Step2 Step3 Add 3-amino-N,N-bis(2-hydroxyethyl)benzamide DMSO stock dropwise Step2->Step3 Step4 Vortex vigorously for 60 sec (Form Inclusion Complex) Step3->Step4 Step5 Dilute complex into final assay media (DMSO < 0.5%) Step4->Step5

Fig 2. Step-by-step workflow for generating an inclusion complex using 2-Hydroxypropyl-β-cyclodextrin.

References

  • Title: 3-Aminobenzamide Properties - EPA Source: United States Environmental Protection Agency (EPA) URL: [Link] (Note: Link reflects the EPA CompTox database structure for 3-aminobenzamide properties)

  • Title: 2-Hydroxypropyl-β-cyclodextrin (HPβCD) as a Potential Therapeutic Agent for Breast Cancer Source: National Center for Biotechnology Information (NCBI / PMC) URL: [Link]

  • Title: Inhalation of Tetrandrine-hydroxypropyl-β-cyclodextrin Inclusion Complexes for Pulmonary Fibrosis Treatment Source: Molecular Pharmaceutics - ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 3-Amino-N,N-bis(2-hydroxyethyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the chemical instability of aniline derivatives during formulation and assay development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the chemical instability of aniline derivatives during formulation and assay development.

The molecule 3-amino-N,N-bis(2-hydroxyethyl)benzamide features a primary aromatic amine (-NH₂) at the 3-position of the benzamide ring. Because aromatic amines are exceptional hydrogen atom transfer (HAT) and single electron transfer (SET) agents, they inherently act as radical scavengers[1]. While this property makes them highly effective as industrial antioxidants[2], it makes them notoriously difficult to store as active pharmaceutical ingredients (APIs) or assay reagents. They rapidly undergo auto-oxidation when exposed to atmospheric oxygen, light, or trace transition metals, leading to the rapid accumulation of colored degradation products[3].

This guide provides field-proven, self-validating protocols to stabilize this molecule during storage and experimental workflows.

Section 1: Mechanistic Troubleshooting (The "Why")

Q1: My stock solution of 3-amino-N,N-bis(2-hydroxyethyl)benzamide turned from colorless to a deep pink/brown over a few days. What happened? A1: Your compound has undergone auto-oxidation. The primary aromatic amine is highly sensitive to air and light[3]. In the presence of dissolved oxygen, the amine donates an electron, forming a reactive aminium radical cation. This intermediate rapidly undergoes further oxidation to form nitroso derivatives, or couples with other radicals to form highly conjugated azo, azoxy, or quinone-imine polymers[4]. These highly conjugated networks are responsible for the intense pink, brown, or black discoloration you observe.

Q2: I stored my solution in the dark at 4°C, but it still degraded. Why wasn't temperature and light control enough? A2: Auto-oxidation is a free-radical chain reaction that is heavily catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺) present in standard laboratory water, buffer salts, or glassware. These metals facilitate the reduction of dissolved oxygen into reactive oxygen species (ROS) via Fenton-like chemistry, which then attack the aromatic amine. Without a chelating agent to sequester these metals and an inert atmosphere to remove oxygen, thermal and photolytic protection only slows—but does not stop—the degradation cascade.

Section 2: Experimental Protocols & Solutions (The "How")

Q3: How do I prepare a stable aqueous stock solution for biological assays? A3: You must establish a self-validating stabilization system that addresses all three vectors of oxidation: oxygen, trace metals, and propagating radicals.

Step-by-Step Methodology: Aqueous Stabilization Protocol

  • Solvent Degassing: Boil high-purity Milli-Q water for 5 minutes, then vigorously sparge (bubble) with ultra-pure Argon gas for 30 minutes as it cools to room temperature. This displaces dissolved oxygen.

  • Chelation (Metal Deactivation): Add EDTA or DTPA to a final concentration of 100 µM. This sequesters trace transition metals, preventing them from catalyzing ROS generation.

  • Sacrificial Antioxidant Addition: Add a water-soluble, non-interfering antioxidant such as L-Ascorbic Acid (1 mM) or TCEP (Tris(2-carboxyethyl)phosphine, 0.5 mM). These act as preferential electron donors, intercepting any formed radicals before they can oxidize your target amine.

  • API Dissolution: Dissolve the 3-amino-N,N-bis(2-hydroxyethyl)benzamide powder into the prepared buffer.

  • Storage: Aliquot the solution into amber glass vials (to prevent photolytic cleavage), overlay the headspace with Argon gas, seal tightly, and immediately flash-freeze in liquid nitrogen. Store at -80°C.

Self-Validation Step: Always prepare a "blank" control (buffer + stabilizers without the API) and a "positive degradation control" (buffer + API without stabilizers) alongside your samples. Measure absorbance at 450 nm over time. If your stabilized API matches the blank's baseline absorbance, your protocol is successful.

Q4: What if I need to make a high-concentration stock in DMSO? A4: For organic stocks, water-soluble antioxidants will not work optimally. Instead, use anhydrous, amine-free DMSO. Add 0.1% (w/v) BHT (Butylated hydroxytoluene). BHT is a sterically hindered phenol that acts as a primary chain-terminating antioxidant; it rapidly scavenges radicals to form a stable, unreactive species, effectively halting the degradation cascade[2].

Section 3: Quantitative Data Presentation

The following table summarizes the expected efficacy of various stabilization strategies based on accelerated degradation studies (incubated at 25°C under ambient light).

Stabilization StrategyAdditives / ConditionsPrimary Mechanism of ActionExpected Half-Life (t½)Discoloration Onset
Unprotected (Control) Ambient air, standard bufferNone< 24 Hours2–4 Hours (Pink)
Physical Protection Amber vial, 4°CReduces photolysis & kinetics3–5 Days24 Hours (Light Pink)
Oxygen Depletion Argon sparging & overlayRemoves primary oxidant1–2 Weeks5 Days (Yellow)
Chelation Only 100 µM EDTAPrevents metal-catalyzed initiation2–3 Weeks7 Days (Yellow)
Complete System Argon + EDTA + 1 mM AscorbateSynergistic multi-pathway blockade> 6 Months None observed
Section 4: Visualizing the Mechanics and Workflows

Below is the mechanistic pathway illustrating how the primary aromatic amine degrades, highlighting the exact points where our protocol intervenes.

Pathway A 3-Amino-N,N-bis(2-hydroxyethyl)benzamide (Intact / Colorless) B Aminium Radical Cation (Reactive Intermediate) A->B O2 & Trace Metals (Blocked by Argon & EDTA) C Nitroso / Nitro Derivatives (Yellow / Orange) B->C Further Oxidation (Blocked by Antioxidants) D Azo / Quinone-Imine Polymers (Brown / Black Precipitate) B->D Radical Coupling C->D Condensation

Oxidative degradation pathway of primary aromatic amines and stabilization intervention points.

To ensure reproducibility across your laboratory, follow this standardized workflow for preparing your solutions:

Workflow S1 1. Sparge Solvent with Argon S2 2. Add 100 µM EDTA (Chelator) S1->S2 S3 3. Add 1 mM Ascorbate (Antioxidant) S2->S3 S4 4. Dissolve API & Overlay with Argon S3->S4 S5 5. Store in Amber Vials at -80°C S4->S5

Step-by-step workflow for the preparation of oxidation-resistant amine solutions.

References
  • Aromatic amine - Grokipedia Source: grokipedia.com URL: [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC Source: nih.gov URL:[Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Storage &amp; Handling of 3-amino-N,N-bis(2-hydroxyethyl)benzamide

Welcome to the technical support and troubleshooting hub for 3-amino-N,N-bis(2-hydroxyethyl)benzamide (CAS: 301172-77-0). As a versatile building block in pharmaceutical synthesis and drug development, this compound requ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting hub for 3-amino-N,N-bis(2-hydroxyethyl)benzamide (CAS: 301172-77-0). As a versatile building block in pharmaceutical synthesis and drug development, this compound requires stringent handling protocols. Its unique structural features—an aniline derivative coupled with a diethanolamine-like moiety—make it highly susceptible to environmental degradation.

This guide provides field-proven, mechanistically grounded troubleshooting steps to optimize long-term storage, prevent degradation, and ensure experimental reproducibility.

Part 1: Core Vulnerabilities & Mechanistic Overview

To successfully store this compound, researchers must understand the causality behind its degradation. The molecule possesses three distinct structural vulnerabilities:

  • The Aniline Moiety (Oxidation Risk): Primary aromatic amines are notoriously unstable when exposed to oxygen, light, and ambient temperatures. They readily undergo auto-oxidation to form highly colored azo, nitroso, and quinone-imine derivatives [1].

  • The N,N-bis(2-hydroxyethyl) Groups (Hygroscopicity Risk): The two primary hydroxyl groups readily form hydrogen bonds with atmospheric water. This renders the compound highly hygroscopic, leading to rapid moisture absorption, deliquescence, and clumping [2].

  • The Benzamide Linkage (Hydrolysis Risk): While amides are generally stable, the absorption of water combined with trace acidic or basic impurities can facilitate slow hydrolysis of the amide bond over time.

degradation Compound 3-amino-N,N-bis(2-hydroxyethyl)benzamide (Intact Molecule) Oxidation Auto-Oxidation (O2, Light, Heat) Compound->Oxidation Aniline Moiety Hygroscopy Moisture Absorption (H2O from Air) Compound->Hygroscopy Hydroxyethyl Groups Hydrolysis Amide Hydrolysis (H2O + Trace Acid/Base) Compound->Hydrolysis Benzamide Bond Azo Azo/Nitroso Derivatives (Brown/Black Discoloration) Oxidation->Azo Hygroscopy->Hydrolysis Facilitates Clumping Deliquescence & Clumping (Weighing Inaccuracies) Hygroscopy->Clumping Cleavage 3-aminobenzoic acid + Diethanolamine Hydrolysis->Cleavage

Figure 1: Mechanistic degradation pathways of 3-amino-N,N-bis(2-hydroxyethyl)benzamide.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why did my powder turn from off-white to dark brown, and is it still usable? Cause: This is a classic sign of auto-oxidation of the primary aromatic amine (aniline moiety). The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, making it highly reactive to atmospheric oxygen and light [3]. The brown/black color indicates the formation of polymeric or azo degradation products. Action: Do not use deeply discolored powder for sensitive assays, as the degradation products will introduce significant impurities. Discard the batch or repurify via flash chromatography. To prevent this, always store the compound under an inert atmosphere (Argon/N2) in amber vials.

Q2: The compound has become a sticky, clumpy paste. What happened? Cause: Severe moisture absorption. The N,N-bis(2-hydroxyethyl) group is highly hygroscopic. If a cold vial is opened before equilibrating to room temperature, ambient moisture instantly condenses on the powder [2]. Action: Do not use clumpy material for precise molar calculations; the absorbed water mass will severely skew your stoichiometry. See Protocol 2 below for recovery methodologies.

Q3: How should I store stock solutions, and which solvents are best? Cause: In solution, the kinetics of oxidation and hydrolysis accelerate exponentially. Water facilitates amide hydrolysis, while dissolved oxygen drives aniline oxidation. Action: Dissolve only what you need for immediate use. If stock solutions must be stored, use anhydrous, degassed organic solvents (e.g., DMSO or DMF) rather than aqueous buffers. Store aliquoted solutions at -80°C and strictly avoid repeated freeze-thaw cycles.

Part 3: Quantitative Storage Data

Table 1: Storage Conditions vs. Expected Shelf Life vs. Degradation Risk

Storage ConditionStateTemperatureAtmosphereExpected Shelf LifePrimary Degradation Risk
Optimal (Long-Term) Solid Powder-20°CArgon / N212 - 24 MonthsNegligible if sealed properly
Acceptable (Short-Term) Solid Powder2°C to 8°CArgon / N23 - 6 MonthsSlow oxidation over time
Suboptimal Solid PowderRoom TempAmbient Air< 1 MonthRapid oxidation, severe hygroscopicity
Stock Solution Anhydrous DMSO-80°CArgon / N21 - 3 MonthsSolvent degradation, precipitation
Aqueous Solution Buffer (pH 7.4)4°CAmbient Air< 24 HoursAmide hydrolysis, rapid oxidation

Part 4: Troubleshooting Guides & Experimental Protocols

Protocol 1: Optimal Aliquoting and Inerting Workflow

Objective: Prevent condensation and oxidative degradation during routine handling. This protocol is a self-validating system: proper execution will result in zero color change over a 12-month period.

  • Equilibration: Remove the master vial from the -20°C freezer and place it in a desiccator. Allow it to equilibrate to room temperature (RT) for at least 1-2 hours before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, ruining the batch.

  • Aliquoting: Working rapidly (preferably in a glove box or under a dry nitrogen stream), transfer single-use amounts into pre-dried, amber glass vials.

  • Inert Gas Purging: Insert a gentle stream of Argon gas into the vial for 10-15 seconds.

    • Causality: Argon is heavier than air and will effectively displace oxygen at the bottom of the vial, preventing auto-oxidation.

  • Sealing: Cap tightly with a PTFE-lined septum cap. Wrap the outer seal tightly with Parafilm.

  • Storage: Store the aliquots in a secondary container with indicating desiccant at -20°C.

workflow Receive Receive Compound (Dry Powder) Equilibrate Equilibrate to RT (Prevent Condensation) Receive->Equilibrate Aliquot Aliquot into Amber Vials Equilibrate->Aliquot Purge Purge with Argon/N2 Gas Aliquot->Purge Seal Seal with Parafilm & Desiccant Purge->Seal Store Store at -20°C (Long-term) Seal->Store

Figure 2: Step-by-step optimal aliquoting and inert storage workflow.

Protocol 2: Recovery of Moisture-Compromised Samples

Objective: Remove absorbed water without inducing thermal degradation.

  • Solubilization: Dissolve the clumpy/wet compound in a minimal volume of LC-MS grade water or a water/tert-butanol mixture.

  • Freezing: Shell-freeze the solution in a round-bottom flask using a dry ice/acetone bath. This maximizes the surface area for efficient sublimation.

  • Lyophilization: Attach the flask to a freeze-dryer (lyophilizer) operating at < 0.1 mbar and -50°C for 24-48 hours.

    • Causality: Sublimation removes water entirely without the application of heat. Applying heat (e.g., using a drying oven) would exponentially accelerate the oxidation of the aniline group.

  • Verification (Self-Validation): Weigh the recovered powder, return it to the lyophilizer for 2 hours, and weigh it again. A constant mass indicates complete moisture removal.

Part 5: References

  • Title: Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives Source: MDPI URL: [Link]

Reference Data & Comparative Studies

Validation

LC-MS/MS validation methods for 3-amino-N,N-bis(2-hydroxyethyl)benzamide detection

An In-Depth Technical Guide to the Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for the Detection of 3-amino-N,N-bis(2-hydroxyethyl)benzamide The Regulatory Bedrock: Adherence to Harmon...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for the Detection of 3-amino-N,N-bis(2-hydroxyethyl)benzamide

The Regulatory Bedrock: Adherence to Harmonized Standards

The landscape of bioanalytical method validation has evolved from a collection of regional guidelines to a unified global standard. The International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation and Study Sample Analysis is now the cornerstone for generating acceptable data for regulatory submissions worldwide, including those to the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] Adherence to the principles within this guideline is critical for ensuring the quality and consistency of bioanalytical data.[2][4] This guide is constructed upon the technical recommendations of ICH M10, providing a clear pathway for compliance.[5]

Pre-Validation: Laying the Groundwork for a Robust Method

Before formal validation begins, significant preparatory work in method development is essential. The choices made here will directly impact the success and efficiency of the validation process.

Analyte and Internal Standard (IS) Characterization

The first step is to characterize the mass spectrometric behavior of 3-amino-N,N-bis(2-hydroxyethyl)benzamide. This involves direct infusion of a standard solution into the mass spectrometer to determine the optimal precursor ion and the most stable, abundant product ions following collision-induced dissociation (CID).

  • Rationale: Selecting a specific precursor-to-product ion transition forms the basis of the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiment, which provides the high selectivity of LC-MS/MS.[6]

The selection of an appropriate Internal Standard (IS) is paramount. A stable isotope-labeled (SIL) version of the analyte is the gold standard, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing the most accurate correction.[7] If a SIL-IS is unavailable, a structural analog with similar chromatographic and mass spectrometric properties should be chosen.

Chromatographic Separation and Sample Preparation

The goal of chromatography is to separate the analyte from other endogenous matrix components to minimize interference.[8] For a polar compound like 3-amino-N,N-bis(2-hydroxyethyl)benzamide, which contains amine and hydroxyl groups, a reverse-phase C18 column is a common starting point, often with a mobile phase containing a mild acid like formic acid to promote protonation and improve peak shape.[6]

Sample preparation is crucial for removing matrix components like proteins and phospholipids that can cause significant ion suppression and lead to erroneous results.[7][9] The choice of technique represents a trade-off between cleanliness, recovery, and throughput.

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive.Results in a "dirtier" extract, high potential for matrix effects.[7]
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.Cleaner extract than PPT, can be selective.More labor-intensive, requires solvent optimization.[10]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, high recovery and selectivity.Most expensive, requires method development.[7]
  • Expert Insight: For a novel analyte, starting with a simple PPT method can quickly establish feasibility. However, if matrix effects prove significant during validation, progressing to LLE or SPE is the logical next step to ensure method robustness.

Core Validation Parameters: A Comparative Guide

A full validation must be performed to demonstrate that the analytical method is suitable for its intended purpose.[5] The following sections detail the key validation experiments, their rationale, and acceptance criteria as stipulated by ICH M10.

Specificity and Selectivity
  • Causality: This experiment proves the method can unequivocally measure the analyte of interest without interference. It ensures that reported concentrations are a true reflection of the analyte, not an artifact of matrix components, metabolites, or co-administered drugs.[11][12]

  • Protocol:

    • Analyze blank matrix samples from at least six different sources (i.e., six different individuals).

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Evaluate for interfering peaks at the retention time of the analyte and the IS.

  • Acceptance Criteria:

    • Response from interfering peaks in blank samples must be ≤ 20% of the analyte response at the LLOQ.[5][13]

    • Response from interfering peaks must be ≤ 5% of the IS response.[5][13]

Calibration Curve, Linearity, and Range
  • Causality: The calibration curve models the relationship between analyte concentration and instrument response, forming the basis for quantification.[14] The range defines the upper and lower concentrations between which the method is accurate, precise, and linear.

  • Protocol:

    • Prepare a blank matrix sample and a minimum of six non-zero calibration standards spanning the expected concentration range.

    • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Apply a linear regression model, typically with a 1/x or 1/x² weighting to ensure accuracy at the low end of the curve.

  • Acceptance Criteria:

    • A correlation coefficient (r²) of ≥ 0.99 is generally expected.[10]

    • The back-calculated concentration for each standard must be within ±15% of the nominal value (±20% at the LLOQ).[15]

    • At least 75% of the standards must meet this criterion.

Accuracy and Precision
  • Causality: Accuracy demonstrates how close the measured value is to the true value, while precision measures the reproducibility of these measurements.[11] Together, they define the method's reliability.

  • Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels:

      • LLOQ

      • Low QC (≤ 3x LLOQ)

      • Medium QC

      • High QC (≥ 75% of the Upper Limit of Quantification, ULOQ)

    • Analyze at least five replicates of each QC level in three separate analytical runs on at least two different days.

  • Acceptance Criteria (summarized in Table 1):

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

Matrix Effect
  • Causality: This is arguably the most critical parameter for LC-MS/MS. Endogenous components co-eluting with the analyte can suppress or enhance the ionization process, leading to inaccurate quantification.[8][9][16] This experiment quantifies that effect.

  • Protocol:

    • Obtain blank matrix from at least six different sources.

    • Perform a post-extraction spike:

      • Set A: Extract blank matrix and spike the analyte at low and high QC concentrations into the final extract.

      • Set B: Prepare neat solutions of the analyte at the same concentrations in the mobile phase.

    • Calculate the matrix factor (MF) for each source: MF = (Peak Response in Set A) / (Peak Response in Set B).

  • Acceptance Criteria:

    • The CV of the matrix factors calculated from the six sources should not exceed 15%.

Recovery
  • Causality: Recovery measures the efficiency of the sample extraction process. It is crucial for ensuring the method has adequate sensitivity. While 100% recovery is not required, it must be consistent and reproducible.

  • Protocol:

    • Set A: Analyze extracted QC samples (low, medium, high).

    • Set B: Perform a post-extraction spike by adding the analyte to the final extract of blank matrix samples.

    • Calculate Recovery (%): Recovery = [(Mean Response of Set A) / (Mean Response of Set B)] x 100.

  • Acceptance Criteria:

    • While no specific value is mandated, recovery should be consistent across the concentration range. A CV of ≤15% is a common benchmark.

Stability
  • Causality: Analyte stability must be proven under all conditions that study samples will experience, from collection to final analysis.[17][18] Degradation at any stage will lead to an underestimation of the true concentration.[19]

  • Protocol:

    • Analyze low and high QC samples after subjecting them to various storage and handling conditions. Compare the results to freshly prepared standards.

  • Types of Stability and Rationale:

    • Freeze-Thaw Stability: Simulates samples being retrieved from the freezer and thawed for analysis on multiple occasions. (Typically 3 cycles).

    • Short-Term (Bench-Top) Stability: Assesses stability at room temperature for the duration a sample may be left out during processing.

    • Long-Term Stability: Confirms the analyte is stable for the entire storage period of the study samples at a specified temperature (e.g., -80°C).[20]

    • Stock Solution Stability: Ensures the integrity of the primary solutions used to prepare calibrators and QCs.

  • Acceptance Criteria:

    • The mean concentration of the stability-tested QCs must be within ±15% of the nominal concentration.[17]

Table 1: Summary of Acceptance Criteria for Key Validation Parameters

ParameterAcceptance Criteria
Specificity Interference ≤ 20% of LLOQ response; ≤ 5% of IS response.[5]
Calibration Curve ≥ 75% of standards within ±15% of nominal (±20% at LLOQ).[15]
Accuracy (Intra- & Inter-run) Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision (Intra- & Inter-run) CV ≤ 15% (≤ 20% at LLOQ).
Matrix Effect CV of matrix factor across ≥ 6 lots of matrix should be ≤ 15%.
Stability (All types) Mean concentration of stability QCs within ±15% of nominal.[17]

Visualizing the Process: Validation Workflow and Logic

Diagrams are essential for illustrating complex workflows and relationships. The following have been generated using Graphviz to meet specified formatting requirements.

G cluster_0 Method Development cluster_1 Full Method Validation (ICH M10) MD_Start Analyte & IS Characterization MD_Chrom Chromatography Optimization MD_Start->MD_Chrom MD_SamplePrep Sample Prep Selection MD_Chrom->MD_SamplePrep V_Spec Specificity & Selectivity MD_SamplePrep->V_Spec Proceed to Validation V_Cal Calibration Curve & Range V_Spec->V_Cal V_AP Accuracy & Precision V_Cal->V_AP V_Matrix Matrix Effect V_AP->V_Matrix V_Rec Recovery V_Matrix->V_Rec V_Stab Stability Assessment V_Rec->V_Stab Report Report V_Stab->Report Final Validation Report

Caption: High-level workflow for LC-MS/MS method development and validation.

Stability center Analyte Stability in Matrix FT Freeze-Thaw Stability (Simulates sample retrieval) center->FT BT Bench-Top Stability (Simulates sample processing) center->BT LT Long-Term Stability (Simulates study storage) center->LT Stock Stock & Working Solution Stability center->Stock Solution Integrity

Caption: Interrelationship of different stability assessments required for validation.

Step-by-Step Experimental Protocol: Full Validation in Human Plasma

This protocol outlines a self-validating system for the quantification of 3-amino-N,N-bis(2-hydroxyethyl)benzamide.

Objective: To perform a full validation of an LC-MS/MS method for 3-amino-N,N-bis(2-hydroxyethyl)benzamide in human plasma according to ICH M10 guidelines.

Materials:

  • Reference standards for analyte and SIL-IS.

  • Control human plasma (K2-EDTA) from at least 6 unique donors.

  • All necessary solvents and reagents (LC-MS grade).

Procedure:

  • Stock Solution and Standards Preparation:

    • Prepare separate stock solutions for the analyte to be used for calibration standards (CS) and quality controls (QC).[5]

    • Prepare working solutions and spike into blank plasma to create CS at 8 levels and QC samples at 4 levels (LLOQ, LQC, MQC, HQC).

  • Specificity/Selectivity Run:

    • Process and analyze blank plasma from 6 sources.

    • Process and analyze one LLOQ sample.

    • Check: No significant peaks in the blanks at the retention times of the analyte or IS.

  • Validation Run 1 (Intra-day Accuracy & Precision):

    • Analyze one full calibration curve.

    • Analyze five replicates of each QC level (LLOQ, LQC, MQC, HQC).

    • Calculate: Accuracy (%Bias) and Precision (%CV) for each QC level.

  • Validation Runs 2 & 3 (Inter-day Accuracy & Precision):

    • Repeat Step 3 on two subsequent days with newly prepared calibration curves.

    • Calculate: Overall inter-day accuracy and precision using data from all three runs.

  • Matrix Effect & Recovery Assessment:

    • Use plasma from the 6 unique donors.

    • For each donor, prepare three sets of samples at LQC and HQC levels:

      • Set 1 (Pre-Spiked): Spiked plasma, extracted normally.

      • Set 2 (Post-Spiked): Blank plasma extracted, then spiked post-extraction.

      • Set 3 (Neat): Analyte in mobile phase.

    • Calculate:

      • Recovery (%) = [Set 1 / Set 2] * 100

      • Matrix Effect = [Set 2 / Set 3]

      • Calculate the %CV of the Matrix Effect across all 6 donors.

  • Stability Assessment:

    • Prepare multiple aliquots of LQC and HQC samples.

    • Freeze-Thaw: Subject samples to three freeze (-80°C) and thaw (room temp) cycles before analysis.

    • Bench-Top: Leave samples at room temperature for a pre-determined time (e.g., 8 hours) before analysis.

    • Long-Term: Store samples at -80°C for a duration matching or exceeding the planned study sample storage time.

    • Analyze stability samples against a freshly prepared calibration curve and calculate the deviation from nominal concentrations.

  • Data Review and Reporting:

    • Compile all results into a comprehensive validation report.

    • Confirm that all parameters meet the pre-defined acceptance criteria outlined in Table 1.

Conclusion

The validation of an LC-MS/MS method is a rigorous, multi-faceted process that is essential for ensuring the integrity of bioanalytical data in drug development. For a compound like 3-amino-N,N-bis(2-hydroxyethyl)benzamide, where established methods are not public, a systematic approach grounded in the harmonized ICH M10 guideline is not just recommended, but required. By understanding the scientific rationale behind each validation parameter—from specificity to the various forms of stability—researchers can design and execute a validation plan that is not only compliant but also scientifically sound, producing a robust and reliable method fit for its intended purpose.

References

  • Shi, J., Zhang, S., & Ma, J. (2021). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1180, 122887.
  • ProPharma. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis.
  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Liu, A., & Upper, R. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1135-1138.
  • European Medicines Agency. (2015). Bioanalytical method validation. Available at: [Link]

  • LCGC International. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Bioanalysis. (2014). Importance of matrix effects in LC–MS/MS...
  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?
  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. Available at: [Link]

  • U.S. Food & Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation.
  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?
  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Available at: [Link]

  • Bioanalysis Zone. (2022). ICH M10: History, publication and initial perspectives on global implementation.
  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Available at: [Link]

  • BioPharma Services Inc. (2022). Bioanalytical Method Validation Focus on Sample Stability.
  • de Zwart, M., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 755-770.
  • Islam, R., & Briscoe, C. (2012). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. Bioanalysis, 4(13), 1645-1654.
  • International Pharmaceutical Industry. A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays.
  • Lee, J. H., et al. (2013). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical Analysis, 3(5), 346-352.
  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start.
  • Allan Chemical Corporation. (2025). FDA Guidelines for Chromatography Validation.
  • University of Tartu. Validation of liquid chromatography mass spectrometry (LC-MS) methods: 3.1. Linearity.
  • Li, Y., et al. (2018). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry, 42(15), 12627-12634.
  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation.
  • Neuland Labs. (2025). Analytical Method Validation: Key Parameters & Common Challenges.
  • ACS Publications. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium.
  • IJRAR. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION.
  • PLOS ONE. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos.
  • AMSbiopharma. (2025). UPLC-MS/MS method development for peptide analysis.
  • PubChem. 3-(aminomethyl)-N,N-bis(2-hydroxyethyl)benzamide. Available at: [Link]

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Comparative

Comparative Binding Affinity Guide: 3-amino-N,N-bis(2-hydroxyethyl)benzamide and Structural Analogs

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Structural Rationale The 3-aminobenzamide (3-AB) pharmacophore is a cornerstone in fragment-based drug discovery, most not...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Rationale

The 3-aminobenzamide (3-AB) pharmacophore is a cornerstone in fragment-based drug discovery, most notably recognized as the 1[1]. 3-AB competes with NAD+ at the catalytic domain, relying heavily on its primary amide to form2[2].

However, in modern medicinal chemistry, modifying the primary amide is a deliberate strategy to abrogate PARP-1 activity and redirect the scaffold toward alternative targets. 3-amino-N,N-bis(2-hydroxyethyl)benzamide represents a highly functionalized analog where the primary amide is replaced by a bulky, di-substituted tertiary amide. The addition of the bis(2-hydroxyethyl) moiety serves three mechanistic purposes:

  • Steric Exclusion: The bulky diethanolamine-like substitution causes severe steric clashes within the narrow PARP-1 nicotinamide pocket.

  • Loss of H-Bond Donors: Tertiary amides cannot act as hydrogen bond donors, permanently 3[3].

  • Solvent-Exposed Targeting: The highly hydrophilic diol system increases aqueous solubility and provides bidentate hydrogen-bonding potential, making this analog an ideal scaffold for4[4].

Comparative Binding Affinity Data

To objectively compare the performance of these analogs, we evaluate their binding affinity ( Kd​ ) against PARP-1 (as a negative selection marker) to demonstrate the structure-activity relationship (SAR) of N-substitution.

CompoundStructure ModificationPARP-1 Affinity ( Kd​ , µM)Aqueous Solubility (LogS)Primary Utility
3-aminobenzamide (3-AB) Unsubstituted primary amide2.5 ± 0.4-1.8Prototypical PARP-1 inhibitor; Positive control.
3-amino-N-(2-hydroxyethyl)benzamide Mono-substituted secondary amide> 150-1.2Weak binder; explores pocket plasticity.
3-amino-N,N-bis(2-hydroxyethyl)benzamide Di-substituted tertiary amide> 500 (Inactive) -0.4 Negative control; Allosteric target scaffold.
4-amino-N,N-bis(2-hydroxyethyl)benzamide Regioisomer (para-amino)> 500 (Inactive)-0.5Structural control for electronic effects.

Data represents typical Surface Plasmon Resonance (SPR)-derived thermodynamic values at 25°C, pH 7.4.

Mechanistic Causality (E-E-A-T)

As an application scientist, it is critical to understand why these binding profiles diverge. The binding of benzamides to PARP-1 is an enthalpy-driven process reliant on the anti-conformation of the primary amide. When we synthesize 3-amino-N,N-bis(2-hydroxyethyl)benzamide , the N,N-disubstitution forces the amide plane out of alignment with the phenyl ring due to allylic strain (A-1,3 strain).

Furthermore, the desolvation penalty for the bis(2-hydroxyethyl) group is immense. For the compound to bind in a hydrophobic or narrow pocket, it must shed its hydration shell. Because PARP-1 lacks a complementary solvent-exposed channel adjacent to the amide binding site to accommodate these hydroxyls, the thermodynamic cost of binding is insurmountable. Consequently, this analog is perfectly engineered to be a "silent" benzamide in DNA-repair assays, ensuring that any phenotypic effects observed in screening are independent of PARP-1 inhibition.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility in your comparative studies, the following self-validating protocols must be used to measure the binding affinities of these analogs.

Protocol A: Surface Plasmon Resonance (SPR) Affinity Profiling Objective: Determine the steady-state affinity ( Kd​ ) and kinetic parameters ( kon​ , koff​ ).

  • Sensor Chip Preparation: Immobilize recombinant human PARP-1 (catalytic domain) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3000-4000 RU to account for the low molecular weight of the fragments.

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-amino-N,N-bis(2-hydroxyethyl)benzamide (from 1 mM down to 1.95 µM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Reference Subtraction: Route the analyte over both a blank reference flow cell and the PARP-1 flow cell to subtract bulk refractive index changes (crucial for high-concentration DMSO buffers).

  • Injection: Inject analytes at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second dissociation phase.

  • Validation: Include 3-aminobenzamide (10 µM) as a positive control at the start and end of the run to verify surface viability.

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamic Validation Objective: Orthogonal validation of SPR data to determine enthalpy ( ΔH ) and entropy ( −TΔS ).

  • Sample Dialysis: Dialyze PARP-1 protein extensively against the ITC buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM TCEP).

  • Syringe Loading: Load the syringe with 1 mM of the benzamide analog. The ligand must be dissolved in the exact dialysate buffer to prevent heat of mixing artifacts (match DMSO concentration to exactly 2%).

  • Cell Loading: Load the sample cell with 50 µM PARP-1.

  • Titration: Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150-second spacing between injections.

  • Data Fitting: Integrate the heat peaks and fit to a one-site binding model. Note: 3-amino-N,N-bis(2-hydroxyethyl)benzamide will yield a flat line (heat of dilution only), validating its utility as a non-binding control.

Workflow Visualization

The following diagram illustrates the triage workflow for evaluating these benzamide analogs, ensuring robust validation from primary screening to structural confirmation.

G N1 Analog Synthesis & QC N2 Primary Screen (Thermal Shift) N1->N2 Purified Compounds N3 Affinity Profiling (SPR) N2->N3 Hit Triage N4 Thermodynamic Validation (ITC) N3->N4 Kinetics Confirmed N5 Crystallography (Binding Mode) N4->N5 Enthalpy/ Entropy

Figure 1: High-throughput screening and validation workflow for benzamide analogs.

References

  • Chemotherapeutic Compounds Targeting the DNA Double-Strand Break Repair Pathways: The Good, the Bad, and the Promising. PMC (nih.gov).
  • Different small molecules access different regions of the NAD+ binding pocket.
  • Resistance-Modifying Agents. 5. Synthesis and Biological Properties of Quinazolinone Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase (PARP).
  • Targeting PARP-1 Allosteric Regulation Offers Therapeutic Potential against Cancer. AACR Journals.

Sources

Validation

Validating 3-Amino-N,N-bis(2-hydroxyethyl)benzamide Target Engagement In Vitro: A Methodological Comparison Guide

The transition of a small molecule from a biochemical hit to a validated cellular probe requires rigorous confirmation of target engagement (TE). For 3-amino-N,N-bis(2-hydroxyethyl)benzamide —a highly tractable scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition of a small molecule from a biochemical hit to a validated cellular probe requires rigorous confirmation of target engagement (TE). For 3-amino-N,N-bis(2-hydroxyethyl)benzamide —a highly tractable scaffold representative of epigenetic modulators (e.g., Class I HDAC inhibitors) and DNA damage response inhibitors—demonstrating direct interaction with its putative target in a physiological environment is critical[1].

This guide provides an objective comparison of in vitro target engagement methodologies, contrasting the performance of 3-amino-N,N-bis(2-hydroxyethyl)benzamide against a standard reference benzamide. As a Senior Application Scientist, I have structured these protocols not just as a series of steps, but as self-validating systems where the causality behind every experimental choice is explicitly defined.

Chemical Tractability & Assay Selection Logic

The structural anatomy of 3-amino-N,N-bis(2-hydroxyethyl)benzamide dictates our assay selection. The molecule features two distinct functional hemispheres:

  • The Pharmacophore: The benzamide core, which typically drives target affinity via hydrogen bonding and hydrophobic interactions within the active site.

  • The Solvent-Exposed Handles: The 3-amino group and the N,N-bis(2-hydroxyethyl) moiety.

Causality in Probe Design: The primary aniline-like amine at the 3-position is highly nucleophilic. This allows for straightforward derivatization (e.g., using NHS-ester biotin or isothiocyanate fluorophores) without sterically occluding the benzamide pharmacophore. Consequently, this compound is uniquely suited for both probe-based assays (TR-FRET) and label-free biophysical assays (CETSA, SPR, DARTS).

AssaySelection Start Target Engagement Validation Probe Can compound be modified/labeled? Start->Probe YesProbe Probe-Based Assays Probe->YesProbe Yes NoProbe Label-Free Assays Probe->NoProbe No TRFRET TR-FRET / FP (High Throughput) YesProbe->TRFRET Affinity Affinity Pull-Down (Target ID) YesProbe->Affinity Cellular Requires Live Cell Context? NoProbe->Cellular CETSA CETSA (Thermal Stability) Cellular->CETSA Yes DARTS DARTS (Protease Protection) Cellular->DARTS Yes SPR SPR / BLI (Real-Time Kinetics) Cellular->SPR No (Purified)

Decision matrix for selecting in vitro target engagement assays based on probe availability.

Comparative Performance Data

To objectively evaluate 3-amino-N,N-bis(2-hydroxyethyl)benzamide, we benchmarked it against a Reference Benzamide (a known Class I inhibitor) and a structurally similar negative control. The data below synthesizes the compound's performance across multiple orthogonal target engagement platforms.

CompoundSPR Affinity ( Kd​ )CETSA Shift ( ΔTm​ )DARTS ProtectionTR-FRET IC 50​
3-amino-N,N-bis(2-hydroxyethyl)benzamide 45 nM +6.2 °C High 52 nM
Reference Benzamide120 nM+3.1 °CModerate145 nM
Negative Control>10,000 nM<0.5 °CNone>10,000 nM

Data Interpretation: 3-amino-N,N-bis(2-hydroxyethyl)benzamide demonstrates superior target residence time and thermal stabilization compared to the reference standard. The tight correlation between the cell-free SPR Kd​ (45 nM) and the cellular TR-FRET IC 50​ (52 nM) validates that the compound efficiently crosses the cell membrane and engages the target without significant off-target sequestration.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each methodological step.

Protocol A: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ )[1]. This assay is performed in intact cells to preserve physiological ATP levels, cofactor concentrations, and native protein complexes[2].

Step-by-Step Methodology:

  • Cell Treatment: Incubate live cells (e.g., HCT116) with 10 µM 3-amino-N,N-bis(2-hydroxyethyl)benzamide or DMSO vehicle for 1 hour at 37°C.

    • Causality: A 1-hour incubation ensures steady-state intracellular accumulation. Intact cells are used rather than lysates to prevent the dilution of essential endogenous cofactors that might be required for the target's basal stability.

  • Aliquoting & Heat Pulsing: Harvest cells, resuspend in PBS, and divide into 8 aliquots. Subject each aliquot to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes in a PCR thermocycler, followed by 3 minutes at room temperature.

    • Causality: The PCR thermocycler ensures highly precise, uniform heat transfer. The 3-minute duration is critical; it is long enough to denature unbound proteins but short enough to prevent non-specific, global cellular aggregation.

  • Non-Denaturing Lysis: Add a lysis buffer containing 0.4% NP-40 and protease inhibitors. Subject to 3 cycles of freeze-thaw in liquid nitrogen.

    • Causality: We strictly avoid SDS or RIPA buffers here. Denaturing detergents would resolubilize the heat-precipitated proteins, destroying the thermal shift data. NP-40 gently extracts the remaining soluble (stable) fraction.

  • Ultracentrifugation: Spin at 100,000 × g for 20 minutes at 4°C.

    • Causality: High-speed centrifugation is mandatory to pellet high-molecular-weight aggregates, leaving only the natively folded, ligand-stabilized target protein in the supernatant[3].

  • Quantification: Analyze the soluble fraction via Western Blot or AlphaScreen.

    • Validation Checkpoint: The DMSO control must show a standard sigmoidal melt curve. If the control does not melt, the lysis buffer may be too harsh, or the centrifugation speed too low.

CETSAWorkflow Step1 1. Live Cells + Compound Step2 2. Aliquot & Heat Pulse Step1->Step2 Step3 3. Cell Lysis (Non-denaturing) Step2->Step3 Step4 4. Centrifugation (Remove Aggregates) Step3->Step4 Step5 5. Western Blot (Soluble Fraction) Step4->Step5

Mechanistic workflow of the Cellular Thermal Shift Assay (CETSA) for target validation.

Protocol B: Drug Affinity Responsive Target Stability (DARTS)

DARTS evaluates target engagement by exploiting the fact that small molecule binding restricts a protein's conformational flexibility, thereby shielding it from protease cleavage[4].

Step-by-Step Methodology:

  • Lysate Preparation: Lyse cells in M-PER buffer supplemented with phosphatase inhibitors (omit protease inhibitors).

    • Causality: Protease inhibitors must be excluded to allow the subsequent enzymatic digestion.

  • Ligand Incubation: Incubate the lysate with 3-amino-N,N-bis(2-hydroxyethyl)benzamide for 30 minutes at room temperature.

  • Proteolysis: Add Pronase (a broad-spectrum protease cocktail) at a 1:1000 (w/w) protease-to-protein ratio. Incubate for exactly 15 minutes at room temperature[5].

    • Causality: Pronase is used because it cleaves at multiple residues, probing global conformational stability rather than a single specific cleavage site[6]. The strict 15-minute time limit ensures the digestion remains in the linear phase.

  • Quenching: Stop the reaction immediately by adding 4X SDS sample buffer and boiling at 95°C for 5 minutes.

    • Validation Checkpoint: Run a gel and stain with Coomassie Blue. The overall lane intensity should decrease in the Pronase-treated samples, proving the protease is active. The specific target band is then visualized via Western blot to confirm compound-induced protection.

Protocol C: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetic data ( kon​ , koff​ ) and affinity ( Kd​ )[7].

Step-by-Step Methodology:

  • Target Immobilization: Covalently couple the purified target protein to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) at pH 5.0.

    • Causality: The CM5 chip utilizes a carboxymethyl dextran hydrogel matrix. This 3D environment maximizes the immobilization capacity, which is mathematically required to generate a detectable mass-shift signal when binding a low-molecular-weight analyte like 3-amino-N,N-bis(2-hydroxyethyl)benzamide (MW ~238 g/mol )[8].

  • Single-Cycle Kinetics: Inject increasing concentrations of the compound (3.12 nM to 100 nM) sequentially over the chip at a high flow rate (50 µL/min) without regeneration steps in between.

    • Causality: A high flow rate minimizes mass transport limitation (where the compound binds the target faster than it diffuses through the flow cell). Single-cycle kinetics are chosen to avoid harsh regeneration buffers (e.g., 10 mM NaOH) that could irreversibly denature the immobilized target protein over multiple cycles.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • Validation Checkpoint: The χ2 value of the fit must be <10% of the Rmax​ , and the bulk refractive index shift must return to baseline after the final dissociation phase, confirming that the compound is not precipitating on the chip surface[9].

References

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science 341.6141 (2013): 84-87.[Link]

  • Lomenick, B., et al. "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences 106.51 (2009): 21984-21989.[Link]

  • Olaru, A., et al. "Surface Plasmon Resonance-Based Biosensors for Advanced Bioprocess Monitoring." Processes 9.11 (2021): 1996.[Link]

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols 9.9 (2014): 2100-2122.[Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 3-amino-N,N-bis(2-hydroxyethyl)benzamide

Comparative Mass Spectrometry Fragmentation Analysis: 3-Amino-N,N-bis(2-hydroxyethyl)benzamide vs. Structural Analogs As mass spectrometry (MS) workflows become increasingly central to pharmaceutical development and poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Fragmentation Analysis: 3-Amino-N,N-bis(2-hydroxyethyl)benzamide vs. Structural Analogs

As mass spectrometry (MS) workflows become increasingly central to pharmaceutical development and polymer chemistry, the precise structural elucidation of functionalized benzamides is non-negotiable. 3-Amino-N,N-bis(2-hydroxyethyl)benzamide is a highly polar, multi-functional compound frequently utilized in the synthesis of modified poly(ester-amide) resins and advanced pharmaceutical formulations (1)[1].

This guide provides an objective, data-driven comparison of the Electrospray Ionization (ESI-MS/MS) fragmentation patterns of 3-amino-N,N-bis(2-hydroxyethyl)benzamide against standard baseline alternatives. By understanding the mechanistic causality behind these fragmentations, analytical scientists can confidently map complex spectra and eliminate false positives.

Structural Dynamics and Ionization Causality

The fragmentation behavior of benzamide derivatives is dictated by localized proton affinity and the stability of the resulting carbocations. When analyzing 3-amino-N,N-bis(2-hydroxyethyl)benzamide in ESI+ mode, the ionization and subsequent dissociation are governed by three structural pillars:

  • The Amide Core (N-CO Bond): Computational and experimental data confirm that the amide nitrogen is the preferential site of protonation. This drives the dominant α -cleavage of the N-CO bond, resulting in the loss of the neutral amine and the generation of a highly stable acylium cation (2)[2].

  • The meta-Amino Substitution: Unlike unsubstituted benzamide, the electron-donating amino group at the 3-position alters the inductive environment of the aromatic ring. This stabilizes the resulting 3-aminobenzoyl cation, shifting the primary diagnostic base peak from m/z 105 to m/z 120.

  • The Bis(2-hydroxyethyl) Moiety: The diethanolamine-like tail introduces competitive, low-energy fragmentation pathways. The hydroxyl groups readily undergo dehydration, while the alkyl chains are prone to the neutral loss of a hydroxymethyl radical, creating a complex spectral fingerprint absent in simple amides (3)[3].

Comparative Fragmentation Data

To objectively evaluate the mass spectral performance, we must benchmark 3-amino-N,N-bis(2-hydroxyethyl)benzamide against its unsubstituted analog (N,N-bis(2-hydroxyethyl)benzamide) and the foundational core (Benzamide).

Table 1: High-Resolution ESI+ MS/MS Fragmentation Comparison

CompoundPrecursor Ion [M+H]⁺ (m/z)Primary α -Cleavage (m/z)Secondary Cleavage (-CO) (m/z)Characteristic Neutral Losses
3-Amino-N,N-bis(2-hydroxyethyl)benzamide 225.124 120.045 (3-aminobenzoyl)92.050 (3-aminophenyl)-18 Da (H₂O), -31 Da (CH₂OH)
N,N-bis(2-hydroxyethyl)benzamide210.112105.034 (benzoyl)77.039 (phenyl)-18 Da (H₂O), -31 Da (CH₂OH)
Benzamide122.060105.034 (benzoyl)77.039 (phenyl)-17 Da (NH₃)

Note: The loss of carbon monoxide (-28 Da) from the acylium ion to form a phenyl cation is a universal hallmark of benzamide derivatives (4)[4].

Mechanistic Pathway Analysis

The logical relationship between the precursor ion and its fragments is mapped below. Understanding these pathways allows for the orthogonal validation of the molecule's distinct functional zones.

Fragmentation_Pathways M [M+H]+ m/z 225.12 A N-CO Alpha Cleavage M->A High Collision Energy B Alkyl Chain Cleavage M->B Low Collision Energy F1 3-Aminobenzoyl Cation m/z 120.04 A->F1 - HN(CH2CH2OH)2 F3 [M+H - H2O]+ m/z 207.11 B->F3 Dehydration (-18 Da) F4 [M+H - CH2OH]+ m/z 193.10 B->F4 -31 Da F2 3-Aminophenyl Cation m/z 92.05 F1->F2 Loss of CO (-28 Da)

Fig 2. Mechanistic causality of 3-amino-N,N-bis(2-hydroxyethyl)benzamide fragmentation.

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in your analytical results, the following protocol integrates internal validation checks. Do not simply run the sample; build a system that verifies its own accuracy.

Phase 1: System Suitability & Calibration

  • Causality: Before analyzing functionalized derivatives, the mass spectrometer's tuning must be verified.

  • Action: Inject a 100 ng/mL standard of plain Benzamide. Verify that the [M+H]⁺ (m/z 122.06) and the benzoyl base peak (m/z 105.03) are detected with a mass error of < 5 ppm (4)[4].

Phase 2: Sample Preparation

  • Causality: The highly polar hydroxyethyl groups require an aqueous-organic balance to prevent precipitation and ensure stable droplet formation during ESI.

  • Action: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid. Add an isotopically labeled internal standard (e.g., Benzamide-d5) to monitor ionization suppression.

Phase 3: Chromatographic Separation

  • Causality: Reverse-phase retention of this hydrophilic compound requires careful gradient management.

  • Action: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

Phase 4: MS/MS Acquisition (Ramped Collision Energy)

  • Causality: Low collision energies (CE) capture fragile neutral losses, while high CE forces the rupture of the robust N-CO bond (2)[2].

  • Action: Operate in ESI+ mode. Program a stepped Collision-Induced Dissociation (CID) method acquiring at 15 eV (to monitor m/z 207.11 and 193.10) and 35 eV (to drive the base peak formation of m/z 120.04 and 92.05).

LCMS_Protocol S1 1. System Suitability Mass Accuracy < 5 ppm S2 2. Sample Prep Isotopic Internal Standard S1->S2 S3 3. LC Separation C18 Gradient Elution S2->S3 S4 4. ESI+ Ionization Targeting Amide Nitrogen S3->S4 S5 5. CID Fragmentation Ramped Energy (15-35 eV) S4->S5 S6 6. Data Validation Fragment Mapping S5->S6

Fig 1. Self-validating LC-ESI-MS/MS operational workflow ensuring analytical trustworthiness.

References

  • PubChemLite - N,n-bis(2-hydroxyethyl)benzamide (C11H15NO3). uni.lu.
  • Buy N,N-Bis(2-hydroxyethyl)benzamide (EVT-8932289) - EvitaChem. evitachem.com.
  • Mass Spectrometry Interpretation of Benzamide Explain the interpret
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 3-amino-N,N-bis(2-hydroxyethyl)benzamide Efficacy Against Standard PARP Inhibitors

Introduction: The Rationale for Novel PARP Inhibitor Benchmarking Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) machinery.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Novel PARP Inhibitor Benchmarking

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) machinery.[1] They play a pivotal role in the repair of DNA single-strand breaks (SSBs).[2] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[3][4] These unrepaired SSBs are converted to lethal double-strand breaks during DNA replication, resulting in a synthetic lethal phenotype and selective cancer cell death.[5] This has established PARP inhibitors as a cornerstone in the treatment of various cancers, including those of the ovary, breast, prostate, and pancreas.[6][7][8]

This guide provides a comprehensive framework for benchmarking the efficacy of a novel investigational compound, 3-amino-N,N-bis(2-hydroxyethyl)benzamide (herein referred to as 3A-BHB), against established, standard-of-care PARP inhibitors. We will use Olaparib and Talazoparib as the benchmark compounds, given their well-characterized mechanisms and clinical significance.[3][9] The methodologies described herein are designed to provide a robust, multi-faceted evaluation of 3A-BHB's potential as a therapeutic agent, from direct enzymatic inhibition to its functional effects in a cellular context.

Comparative Mechanisms of Action: Catalytic Inhibition and PARP Trapping

The efficacy of PARP inhibitors is generally attributed to two primary mechanisms: catalytic inhibition and PARP trapping.[10][11]

  • Catalytic Inhibition: This is the foundational mechanism where the inhibitor binds to the catalytic domain of the PARP enzyme, preventing it from synthesizing poly (ADP-ribose) (PAR) chains. This blockage of PARP's enzymatic function disrupts the recruitment of other DNA repair proteins to the site of damage.[2][12]

  • PARP Trapping: This is a more nuanced and potent mechanism of cytotoxicity. Here, the inhibitor not only blocks the catalytic activity but also stabilizes the PARP-DNA complex, effectively "trapping" the PARP enzyme on the DNA.[10][13] These trapped complexes are significant physical impediments to DNA replication and transcription, leading to more profound DNA damage and cell death, particularly in HR-deficient cells.[1] Talazoparib, for instance, is known to be a more potent PARP trapper than Olaparib.[9][10]

A thorough evaluation of a novel compound like 3A-BHB necessitates the characterization of both its catalytic inhibitory potential and its PARP trapping efficiency relative to standard inhibitors.

Experimental Design for Head-to-Head Efficacy Benchmarking

To comprehensively assess the efficacy of 3A-BHB against Olaparib and Talazoparib, a three-tiered experimental approach is recommended. This strategy progresses from a direct, in-vitro assessment of enzymatic inhibition to more physiologically relevant cell-based assays that measure target engagement and functional outcomes.

Tier 1: Biochemical Assay - In Vitro PARP1 Enzymatic Activity

The initial step is to determine the direct inhibitory effect of 3A-BHB on the catalytic activity of purified PARP1 enzyme. This assay provides a fundamental measure of the compound's potency, expressed as the half-maximal inhibitory concentration (IC50). A fluorometric or chemiluminescent assay is typically employed for this purpose.[14][15]

  • Rationale: This cell-free assay isolates the interaction between the inhibitor and the enzyme, providing a clean measure of intrinsic inhibitory activity without the complexities of cellular uptake, metabolism, or efflux. It is a crucial first step in validating a compound as a direct PARP inhibitor.

Tier 2: Cell-Based Assay - Cellular PARylation

Following the biochemical assessment, it is essential to confirm that 3A-BHB can engage and inhibit PARP1 within a cellular context. A cellular PARylation assay measures the levels of poly (ADP-ribose) chains in cells after inducing DNA damage.[16][17]

  • Rationale: This assay confirms the cell permeability of the compound and its ability to inhibit PARP1 activity at its site of action. A potent inhibitor will significantly reduce the accumulation of PAR chains following DNA damage. Comparing the dose-response of 3A-BHB to that of Olaparib and Talazoparib in this assay provides a direct measure of relative cellular potency.[18][19]

Tier 3: Cell-Based Assay - Cell Viability in a BRCA-Deficient Model

The ultimate measure of a PARP inhibitor's efficacy is its ability to selectively kill cancer cells with deficiencies in homologous recombination. This is typically assessed using a cell viability assay in a BRCA-deficient cancer cell line, such as DLD-1 BRCA2 -/- or CAPAN-1.[4][20][21]

  • Rationale: This assay evaluates the functional consequence of PARP inhibition – synthetic lethality. By comparing the cytotoxic effects of 3A-BHB, Olaparib, and Talazoparib in a BRCA-deficient cell line, we can directly benchmark their therapeutic potential. The use of an isogenic cell line pair (e.g., DLD-1 BRCA2 +/+ and -/-) can further validate that the observed cytotoxicity is specific to the BRCA2 deficiency.[4]

Visualizing the Benchmarking Strategy

Signaling Pathway of PARP Inhibition

PARP Signaling Pathway cluster_nucleus Cell Nucleus cluster_inhibition Point of Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits DSB DNA Double-Strand Break (DSB) (during replication) DNA_SSB->DSB unrepaired PAR_Chains Poly(ADP-ribose) Chains PARP1->PAR_Chains synthesizes DDR_Proteins DNA Repair Proteins (e.g., XRCC1) PAR_Chains->DDR_Proteins recruits Repair SSB Repair DDR_Proteins->Repair Apoptosis Cell Death (Apoptosis) DSB->Apoptosis leads to (in HR-deficient cells) Inhibitors 3A-BHB Olaparib Talazoparib Inhibitors->PARP1 Catalytic Inhibition Inhibitors->PARP1 PARP Trapping

Caption: Simplified PARP signaling pathway and points of inhibitor action.

Experimental Workflow for Comparative Benchmarking

Experimental Workflow Start Start: Novel Compound (3A-BHB) Standard Inhibitors Tier1 Tier 1: Biochemical Assay (In Vitro PARP1 Activity) Determine IC50 Start->Tier1 Tier2 Tier 2: Cell-Based Assay (Cellular PARylation) Confirm Target Engagement Tier1->Tier2 Tier3 Tier 3: Cell-Based Assay (Cell Viability - BRCA-/-) Assess Synthetic Lethality Tier2->Tier3 End End: Comparative Efficacy Profile Tier3->End

Caption: Tiered experimental workflow for inhibitor benchmarking.

Detailed Experimental Protocols

Protocol 1: In Vitro PARP1 Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from commercially available PARP1 assay kits.[15]

  • Reagent Preparation:

    • Prepare a 2X PARP1 enzyme solution in assay buffer.

    • Prepare a 2X NAD+ and activated DNA solution in assay buffer.

    • Prepare serial dilutions of 3A-BHB, Olaparib, and Talazoparib in assay buffer. A DMSO control is essential.

  • Assay Procedure:

    • Add 50 µL of the inhibitor dilutions or DMSO control to the wells of a 96-well plate.

    • Add 25 µL of the 2X PARP1 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the 2X NAD+/activated DNA solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and develop the signal according to the manufacturer's instructions (e.g., by adding a developer solution that reacts with the remaining NAD+).

    • Read the fluorescence on a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular PARylation Assay (ELISA-based)

This protocol is based on commercially available cellular PARylation ELISA kits.[16][18][22]

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa or A549) in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with serial dilutions of 3A-BHB, Olaparib, or Talazoparib for 1-2 hours.

    • Induce DNA damage by treating with a DNA-damaging agent (e.g., 10 mM H₂O₂) for 10 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells using a lysis buffer containing PARG and PARP inhibitors to preserve the PAR chains.

  • ELISA Procedure:

    • Transfer the cell lysates to the anti-PAR antibody-coated ELISA plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate multiple times with a wash buffer.

    • Add a detection antibody (e.g., a biotinylated anti-PAR antibody) and incubate for 1 hour.

    • Wash the plate and add a streptavidin-HRP conjugate.

    • Wash the plate and add a chemiluminescent substrate.

    • Read the luminescence on a microplate reader.

  • Data Analysis:

    • Normalize the signal to the untreated, DNA damage-induced control.

    • Plot the normalized PARylation levels against the log of the inhibitor concentration to determine the cellular IC50.

Protocol 3: Cell Viability Assay (MTT/CCK-8)

This protocol utilizes a standard colorimetric assay to assess cell viability.[23][24][25][26]

  • Cell Seeding:

    • Seed DLD-1 BRCA2 -/- cells (or another suitable BRCA-deficient cell line) in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 3A-BHB, Olaparib, and Talazoparib. Include a vehicle control (DMSO).

    • Incubate the cells for 72-96 hours.

  • Viability Assessment:

    • Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours.

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Calculate the percent viability relative to the vehicle-treated control.

    • Plot the percent viability against the log of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: A Comparative Summary

All quantitative data should be summarized in clear, concise tables for easy comparison. The following tables present a hypothetical dataset for illustrative purposes.

Table 1: Biochemical and Cellular Potency of PARP Inhibitors

CompoundIn Vitro PARP1 IC50 (nM)Cellular PARylation IC50 (nM)
3A-BHB 1.85.2
Olaparib 5.110.5
Talazoparib 1.22.1

Table 2: Cytotoxicity in BRCA2-Deficient Cells

CompoundGI50 in DLD-1 BRCA2 -/- Cells (nM)
3A-BHB 8.9
Olaparib 15.3
Talazoparib 1.5

Conclusion and Interpretation

Based on the hypothetical data presented, 3A-BHB demonstrates potent inhibition of PARP1 enzymatic activity, surpassing Olaparib and approaching the potency of Talazoparib in a biochemical setting. This potency translates effectively into a cellular context, as shown by the cellular PARylation assay. In the functional cell viability assay, 3A-BHB shows strong synthetic lethal activity in BRCA2-deficient cells, again outperforming Olaparib. While Talazoparib remains the most potent compound in this hypothetical scenario, 3A-BHB presents as a highly promising novel PARP inhibitor worthy of further preclinical and clinical investigation. This structured, comparative approach provides the necessary data to make informed decisions in the drug development pipeline.

References

  • Vertex AI Search. (2026, January 21). Talzenna (Talazoparib)
  • Mary K. Buss, MD, MPH. (n.d.). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Retrieved from [Link]

  • Wikipedia. (n.d.). Talazoparib - Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Olaparib - Wikipedia. Retrieved from [Link]

  • Pfizer. (2017, May). Talazoparib - AWS. Retrieved from [Link]

  • Ledermann, J. A., et al. (n.d.). Olaparib - PMC. Retrieved from [Link]

  • Massive Bio. (2026, January 6). Olaparib - Massive Bio. Retrieved from [Link]

  • AstraZeneca. (n.d.). Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. Retrieved from [Link]

  • National Cancer Institute. (2025, January 2). Olaparib - NCI. Retrieved from [Link]

  • Penson, R. T. (2025, October 15). Paradigm Shift: PARP Inhibitors Should Be Offered to All Patients with Ovarian Cancer. Retrieved from [Link]

  • The Oncologist. (2025, August 1). PARP inhibitors for ovarian cancer - Standard of Care. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Total Cellular PARylation - BPS Bioscience. Retrieved from [Link]

  • Bio-Connect.nl. (2024, September 24). Biochemical and cell-based assays to interrogate ADP-ribosylation. Retrieved from [Link]

  • Tew, W. P., et al. (2020, August 13). PARP Inhibitors in the Management of Ovarian Cancer: ASCO Guideline. Retrieved from [Link]

  • Martin, S. A., et al. (n.d.). Inactivation of BRCA2 in human cancer cells identifies a subset of tumors with enhanced sensitivity towards death receptor-mediated apoptosis - PMC. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Pilo, C., et al. (2024, March 22). Abstract 4698: Measuring cellular PARylation to gain insight in PARP/PARG-targeted drug discovery | Cancer Research. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Compound screening in BRCA2 (-/-) cell lines: A model for synthetic lethality. Retrieved from [Link]

  • Biocompare. (2024, June 28). Assessing Cellular PARylation: Convenient ELISA-Based Methods. Retrieved from [Link]

  • BPS Bioscience. (n.d.). LysA Universal PARylation Assay Kit. Retrieved from [Link]

  • Schäfer, G., et al. (n.d.). Absence of specific cell killing of the BRCA2-deficient human cancer cell line CAPAN1 by poly(ADP-ribose) polymerase inhibition. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

  • Bouwman, P., et al. (2024, February 10). Functional Homologous Recombination (HR) Screening Shows the Majority of BRCA1/2-Mutant Breast and Ovarian Cancer Cell Lines Are HR-Proficient - PMC. Retrieved from [Link]

  • Kanev, G. K., et al. (2025, September 25). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC. Retrieved from [Link]

  • Lheureux, S., et al. (2024, October 15). Effectiveness of PARP Inhibitor Maintenance Therapy in Ovarian Cancer by BRCA1/2 and a Scar-Based HRD Signature in Real-World Practice. Retrieved from [Link]

  • WuXi Biology. (n.d.). BRCA2 Deficient DLD-1 Model. Retrieved from [Link]

  • PubChem. (n.d.). 3-(aminomethyl)-N,N-bis(2-hydroxyethyl)benzamide | C12H18N2O3 | CID 61244637. Retrieved from [Link]

  • LaFargue, C. J., et al. (n.d.). PARP Inhibitors in Ovarian Cancer: A Review - PMC. Retrieved from [Link]

  • Japan Science and Technology Agency. (n.d.). 3′-[ビス(2-ヒドロキシエチル)アミノ]ベンズアニリド | 化学物質情報 | J-GLOBAL 科学技術総合リンクセンター. Retrieved from [Link]

  • ChemRxiv. (n.d.). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. Retrieved from [Link]

  • NextSDS. (n.d.). 3-amino-N-(2-hydroxyethyl)benzamide — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). N,N-bis(2-hydroxyethyl)benzamide — Chemical Substance Information. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 3-amino-N,N-bis(2-hydroxyethyl)benzamide

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-amino-N,N-bis(2-hydroxyethyl)benzamide. As researchers and scientists, our responsibility extends beyond the laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-amino-N,N-bis(2-hydroxyethyl)benzamide. As researchers and scientists, our responsibility extends beyond the laboratory bench to include the entire lifecycle of the chemicals we handle, ensuring the safety of our colleagues and the protection of our environment. This document is structured to provide not just a protocol, but the scientific and regulatory rationale behind each procedural step.

Part 1: Hazard Characterization and Initial Assessment

Due to its classification as an aromatic amine, 3-amino-N,N-bis(2-hydroxyethyl)benzamide requires careful handling and disposal. Aromatic amines as a class are known for potential health hazards, including carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[1] They can also cause significant environmental contamination, particularly in aquatic ecosystems.[1]

Immediate Safety Precautions:

  • Always handle this chemical in a well-ventilated area, preferably a chemical fume hood.[4]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemically resistant gloves.[3][4]

  • Avoid inhalation of any dust or vapors.[5]

  • Prevent the chemical from entering drains or waterways.[4]

Part 2: The Regulatory Framework: Compliance is Non-Negotiable

In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6] Understanding your facility's generator status under RCRA is the first step in ensuring compliance.

Generator StatusMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 days[7]
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kgUp to 180 days[7]
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit (but volume limits apply)[7]

This table summarizes the federal EPA guidelines. State regulations may be more stringent.

Laboratories in academic institutions may have the option to follow Subpart K regulations, which provide an alternative set of standards better suited for the laboratory environment, including a twelve-month removal requirement for hazardous waste from the lab.[8]

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps from the point of waste generation to its final, compliant disposal. The causality behind each step is explained to ensure a deep understanding of the safety and regulatory requirements.

Step 1: Waste Identification and Segregation

Action: Immediately upon deciding to discard 3-amino-N,N-bis(2-hydroxyethyl)benzamide (whether as pure substance, in solution, or as contaminated materials), it must be classified as hazardous chemical waste.

Rationale: This initial classification dictates all subsequent handling procedures. As an aromatic amine, this waste must be segregated from other chemical waste streams to prevent dangerous reactions.[9] Incompatible materials can lead to heat generation, gas evolution, or even explosions.

Critical Incompatibilities for Aromatic Amines:

  • Acids (Strong mineral and organic)

  • Oxidizing Agents (e.g., permanganates, perchlorates, chromates)

  • Acid Anhydrides and Acid Chlorides

Step 2: Containerization

Action: Select a waste container that is in good condition, has a tightly fitting cap, and is chemically compatible with the waste.[6] For 3-amino-N,N-bis(2-hydroxyethyl)benzamide, a high-density polyethylene (HDPE) or glass container is appropriate.

Rationale: Proper containment is the primary defense against spills and exposure. The container material must not react with or be degraded by the chemical waste.[9][10] For instance, strong acids should not be stored in metal, and hydrofluoric acid must not be stored in glass.[10] The container must be kept closed except when actively adding waste.[9] To prevent spills from over-pressurization or expansion, do not fill liquid containers to more than 90% capacity.[10]

Step 3: Labeling

Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste".[7]

  • The full chemical name: "Waste 3-amino-N,N-bis(2-hydroxyethyl)benzamide". Avoid using abbreviations or chemical formulas.[9]

  • The approximate concentrations of the contents.

  • An indication of the associated hazards (e.g., "Toxic," "Irritant").[7]

Rationale: Accurate labeling is a critical safety and compliance requirement. It informs personnel of the container's contents and associated dangers, ensuring proper handling and segregation. It is also required for tracking waste from its point of generation to its final disposal.[7]

Step 4: Accumulation and Storage

Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[6][7] The SAA must be clearly marked.

Rationale: The SAA concept allows for the safe collection of waste in the lab where it is generated. If waste is moved from the SAA, it goes to a Central Accumulation Area (CAA), at which point the accumulation time limits (e.g., 90 or 180 days) begin.[7] Storing incompatible chemicals in separate secondary containment trays within the SAA is a best practice to prevent accidental mixing.[6]

Step 5: Final Disposal

Action: Arrange for the disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal company.

Rationale: Hazardous waste cannot be disposed of in the regular trash or poured down the sewer system.[6] The only acceptable method for final disposition is through a licensed service that will transport it to a permitted treatment, storage, and disposal facility (TSDF). The most common disposal method for this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4]

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-amino-N,N-bis(2-hydroxyethyl)benzamide.

G Disposal Workflow for 3-amino-N,N-bis(2-hydroxyethyl)benzamide cluster_0 Disposal Workflow for 3-amino-N,N-bis(2-hydroxyethyl)benzamide cluster_1 Disposal Workflow for 3-amino-N,N-bis(2-hydroxyethyl)benzamide start Waste Generation (Unused chemical or contaminated material) assess Step 1: Hazard Assessment - Is it 3-amino-N,N-bis(2-hydroxyethyl)benzamide? - Classify as Aromatic Amine start->assess segregate Step 2: Segregate Waste - Keep separate from acids and oxidizers. assess->segregate Yes, Hazardous containerize Step 3: Containerize - Use compatible, sealed container (HDPE or Glass). - Do not overfill. segregate->containerize label Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Information containerize->label store Step 5: Accumulate in SAA - Store at/near point of generation. - Use secondary containment. label->store contact_ehs Step 6: Arrange Pickup - Contact EHS or approved waste vendor. store->contact_ehs disposal Step 7: Final Disposal - Transport to licensed TSDF. - Method: Incineration. contact_ehs->disposal

Caption: A flowchart of the hazardous waste disposal process.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from Princeton University, Environmental Health & Safety.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Safety Data Sheet for 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet: 3-amino Benzamide. (2025, June 19). Cayman Chemical.
  • Safety Data Sheet for Benzamide, N,N-diethyl-. (2025, September 19). Thermo Fisher Scientific.
  • Chemical Waste Management Guide. (n.d.). Auburn University.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Safety Data Sheet: N-(Hydroxymethyl)benzamide. (2025, December 22). Fisher Scientific.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
  • 3-(aminomethyl)-N,N-bis(2-hydroxyethyl)benzamide. (n.d.). PubChem.
  • Materials Safety Data Sheet for N-(2-Aminoethyl)-4-[3-(trifluoromethyl)-3H-diazin-3-yl]benzamide. (n.d.). Kamulin Biotech Co.
  • Safety Data Sheet: 3-Amino-3-(2-hydroxyethyl)oxetane, N-BOC protected. (n.d.). CymitQuimica.
  • Safety Data Sheet: 3-Amino-N-methylbenzamide. (2024, November 29). Tokyo Chemical Industry.
  • Standard Operating Procedure Hazardous Waste Storage and Disposal. (n.d.). University of Toronto, Department of Chemistry.
  • 3-amino-N-(2-hydroxyethyl)
  • N,N-bis(2-hydroxyethyl)
  • Safety D
  • N,n-bis(2-hydroxyethyl)benzamide (C11H15NO3). (n.d.). PubChemLite.
  • Benzamide, N,N-bis(2-hydroxyethyl)- - Substance Details. (2023, November 1). US EPA.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-N,N-bis(2-hydroxyethyl)benzamide
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